2-Methyl-6-nitroimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUPNJGITWKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356278 | |
| Record name | 2-methyl-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13212-83-4 | |
| Record name | 2-methyl-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure due to its prevalence in compounds exhibiting a wide array of biological activities. This guide details a plausible synthetic route, expected characterization data, and the broader context of its potential applications in drug discovery.
Introduction
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered substantial attention from the scientific community. This core structure is present in numerous commercially available drugs, including zolpidem (an ambient sedative-hypnotic), alpidem (an anxiolytic), and indiplon (a sedative-hypnotic). The therapeutic versatility of this scaffold stems from its ability to interact with a variety of biological targets, which can be fine-tuned by the nature and position of its substituents. The introduction of a nitro group, as in this compound, can significantly influence the compound's electronic properties and biological activity, making it a valuable subject for further investigation.
Synthesis of this compound
The most common and direct method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For the synthesis of this compound, the logical precursors are 5-nitro-2-aminopyridine and a 3-halopropan-2-one (e.g., chloroacetone or bromoacetone).
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a detailed, generalized protocol for the synthesis of this compound based on established methodologies for similar compounds.
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
5-nitro-2-aminopyridine
-
Chloroacetone (or bromoacetone)
-
Ethanol (or other suitable solvent like DMF)
-
Sodium bicarbonate (or other suitable base)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-nitro-2-aminopyridine in a suitable solvent such as ethanol.
-
To this solution, add 1.1 to 1.5 equivalents of chloroacetone.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 24 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
The resulting solution is then carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to precipitate the product.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product is dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Characterization
Physical Properties
| Property | Value (Calculated)[1] |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Density | 1.425 g/cm³ |
| Refractive Index | 1.677 |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the fused ring system.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms attached to or near the nitrogen atoms and the nitro group will exhibit characteristic chemical shifts.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound.
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include those for the C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic system, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.
Biological Significance and Potential Applications
While specific biological studies on this compound are not extensively reported, the imidazo[1,2-a]pyridine core is a well-established pharmacophore with a broad spectrum of biological activities.[2] Derivatives of this scaffold have been investigated for their potential as:
-
Anticancer agents: Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.[3]
-
Antitubercular agents: The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[4]
-
Anti-inflammatory agents: Certain derivatives have demonstrated anti-inflammatory properties.[2]
-
Antiviral and Antifungal agents: The broad antimicrobial activity of this class of compounds extends to viruses and fungi.[2]
The presence of the 2-methyl and 6-nitro substituents on the imidazo[1,2-a]pyridine core of the title compound is expected to modulate its biological activity profile, making it a compelling candidate for screening in various disease models.
Conclusion
This technical guide has outlined a practical and efficient method for the synthesis of this compound. The characterization of the final compound can be achieved through a standard suite of spectroscopic techniques. Given the well-documented and diverse biological activities of the imidazo[1,2-a]pyridine scaffold, this compound represents a valuable molecule for further investigation in the field of drug discovery and development. Its synthesis and subsequent biological evaluation could lead to the identification of novel therapeutic agents.
References
- 1. CAS # 13212-83-4, this compound: more information. [ww.chemblink.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular derivative, this guide consolidates available calculated data and information from closely related analogues to offer a robust profile. It includes a summary of its physicochemical parameters, detailed potential synthetic protocols, and a review of the biological pathways likely modulated by this class of compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. While experimental data for this compound is sparse, the following tables summarize the available calculated and estimated values.
Table 1: General and Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | ChemBlink[1] |
| Molecular Weight | 177.16 g/mol | ChemBlink[1] |
| Calculated Density | 1.425 g/cm³ | ChemBlink[1] |
| Calculated Refractive Index | 1.677 | ChemBlink[1] |
Table 2: Estimated Solubility and Lipophilicity
| Property | Value | Notes |
| Aqueous Solubility | Poor | Imidazo[1,2-a]pyridine derivatives often exhibit poor aqueous solubility.[2] |
| Organic Solvent Solubility | Soluble in DMSO and NMP; slightly soluble in methanol, 1- and 2-propanol, acetone, DMF; insoluble in ethanol, acetonitrile, chloroform. | Based on a structurally similar compound.[3] |
| Estimated logP | ~3.6 | Based on the value for the closely related 6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine.[4] |
| pKa | Not available | The pKa of the parent imidazo[1,2-a]pyridine is reported to be around 9.3, which may be influenced by the substituents.[5] |
Experimental Protocols: Synthesis of this compound
Proposed Synthetic Pathway: Reaction of 2-Amino-5-nitropyridine with Chloroacetone
This method, often referred to as the Tchichibabine reaction, is a straightforward approach for the synthesis of the imidazo[1,2-a]pyridine core.
Reaction Scheme:
dot
Materials:
-
2-Amino-5-nitropyridine
-
Chloroacetone
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-nitropyridine (1 equivalent) in anhydrous ethanol or DMF.
-
Addition of Reagents: To the stirred solution, add chloroacetone (1.1 equivalents) followed by sodium bicarbonate (2 equivalents). The base is added to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C; for DMF, a temperature around 80-100 °C may be employed) and maintain the reflux for several hours (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If ethanol is used as the solvent, the product may precipitate upon cooling. If DMF is the solvent, pour the reaction mixture into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6] While the specific biological targets of this compound are not yet elucidated, compounds with this core structure have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of the AKT/mTOR Pathway
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
dot
Modulation of the STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting cell survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting these pathways.[2][10]
dot
Conclusion
This compound is a compound with significant potential in drug discovery, belonging to a class of heterocycles with diverse and potent biological activities. This guide has compiled the currently available physicochemical data, proposed a viable synthetic route, and outlined the likely biological pathways it may influence. Further experimental validation of the physicochemical properties and detailed biological evaluation are necessary to fully characterize this compound and unlock its therapeutic potential. This document provides a foundational resource for researchers to guide future studies on this promising molecule.
References
- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. ▷ InChI Key Database ⚛️ | 6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine [inchikey.info]
- 5. 7-Methyl-3-nitroimidazo(1,2-a)pyridine | C8H7N3O2 | CID 327953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazo(1,2-a)pyrimidine, 6-methyl-5-oxo-1,2,3,5-tetrahydro- | C7H9N3O | CID 592086 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of 2-Methyl-6-nitroimidazo[1,2-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-nitroimidazo[1,2-a]pyridine and its close analogue, Pretomanid (PA-824), represent a novel class of bicyclic nitroimidazoles with potent activity against Mycobacterium tuberculosis (Mtb). This technical guide delineates the multifaceted mechanism of action of these compounds, which are prodrugs requiring bioreductive activation to exert their bactericidal effects. The activation, mediated by a deazaflavin-dependent nitroreductase (Ddn), leads to a dual mode of action targeting both replicating and non-replicating persister bacilli. Under aerobic conditions, these compounds inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. In anaerobic environments, they act as respiratory poisons through the release of nitric oxide. This guide provides a comprehensive overview of the signaling pathways, experimental protocols used for their elucidation, and quantitative data supporting the mechanism of action.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents with unique mechanisms of action.[1] The nitroimidazole class of compounds has emerged as a promising therapeutic avenue, with Pretomanid (formerly PA-824) being a key member.[1][2] These compounds are effective against both actively replicating and dormant, non-replicating mycobacteria, a crucial attribute for treating persistent infections.[2][3]
The Dual Mechanism of Action
This compound and its analogues are prodrugs that require intracellular activation to become cytotoxic.[1] This activation is a key determinant of their selective toxicity against Mtb.[1] The mechanism of action is twofold, depending on the oxygen tension of the environment.[4][5]
Aerobic Conditions: Inhibition of Mycolic Acid Synthesis
Under aerobic conditions, the primary mechanism of action is the inhibition of mycolic acid biosynthesis.[5][6] Mycolic acids are long-chain fatty acids that are essential components of the unique and protective mycobacterial cell wall.[6][7] The activated form of the drug specifically interferes with the synthesis of methoxy-mycolic and keto-mycolic acids.[1][6] This disruption of cell wall integrity compromises the bacterium's ability to survive, making it more susceptible to host immune responses.[2][8] The inhibition of mycolic acid synthesis is a key factor in the bactericidal activity against actively replicating Mtb.[4][9]
Anaerobic Conditions: Respiratory Poisoning via Nitric Oxide Release
In the low-oxygen environments characteristic of tuberculous granulomas, the activated nitroimidazole acts as a respiratory poison.[8][10] The bioreductive activation process generates reactive nitrogen species, most notably nitric oxide (NO).[4][8] This NO release disrupts cellular respiration and energy production, leading to a rapid drop in intracellular ATP levels.[4][10] This mechanism is crucial for the bactericidal activity against non-replicating, persistent mycobacteria.[2][3]
Signaling Pathways and Molecular Interactions
The mechanism of action involves a cascade of molecular events, from prodrug activation to downstream cytotoxic effects.
Bioreductive Activation Pathway
The activation of this compound is a multi-step process initiated within the mycobacterial cell.
Caption: Bioreductive activation of the nitroimidazole prodrug.
Downstream Effects Signaling Pathway
Once activated, the drug exerts its dual effects on the mycobacterial cell.
Caption: Dual mechanism of action of the activated drug.
Quantitative Data
The following tables summarize key quantitative data related to the activity of Pretomanid (PA-824).
Table 1: In Vitro Activity of Pretomanid against M. tuberculosis
| Parameter | Value | Reference |
| MIC for drug-susceptible Mtb | 0.015 - 0.25 µg/mL | [4] |
| MIC for drug-resistant Mtb | 0.03 - 0.53 µg/mL | [4] |
| MIC for M. tuberculosis H37Rv | 0.01 µg/mL (aerobic) | [1] |
| MBC for M. tuberculosis H37Rv | 0.02 µg/mL (aerobic) | [1] |
| MIC for non-replicating Mtb | 0.82 µg/mL (anaerobic) | [1] |
| MBC for non-replicating Mtb | 6.3 µg/mL (anaerobic) | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Clinical Efficacy of Pretomanid-Containing Regimens (Nix-TB and ZeNix Trials)
| Outcome | Nix-TB Trial (BPaL Regimen) | ZeNix Trial (BPaL Regimen with varied Linezolid doses) | Reference |
| Favorable Outcome | 90% (98/109 patients) | 89% - 91% across different Linezolid arms | [4][11] |
| Culture Conversion at 4 months | 100% | Not explicitly stated | [4] |
| Culture Conversion at 8 weeks | 65% | Not explicitly stated | [4] |
BPaL: Bedaquiline, Pretomanid, and Linezolid
Experimental Protocols
The elucidation of the mechanism of action of this compound and its analogues has relied on a variety of in vitro and whole-cell assays.
In Vitro Ddn Enzymatic Assay
This assay measures the activity of the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is responsible for activating the prodrug. The protocol is adapted from methods used for PA-824 and monitors the oxidation of the cofactor F420H2.[3]
-
Objective: To determine the kinetic parameters of Ddn-mediated activation of the nitroimidazole compound.
-
Principle: Ddn catalyzes the reduction of the nitroimidazole, which is coupled to the oxidation of the cofactor F420H2 to F420. The decrease in absorbance at 420 nm, corresponding to the oxidation of F420H2, is measured spectrophotometrically.[3][12]
-
Materials:
-
Purified Ddn enzyme
-
This compound (or analogue) dissolved in DMSO
-
Reduced cofactor F420 (F420H2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 420 nm
-
-
Procedure:
-
Prepare stock solutions of the test compound and F420H2.
-
In a microplate or cuvette, combine the assay buffer and the desired concentration of the test compound.
-
Initiate the reaction by adding the Ddn enzyme and F420H2.
-
Immediately monitor the decrease in absorbance at 420 nm over time at regular intervals.
-
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine kinetic parameters such as Km and kcat by fitting the data to the Michaelis-Menten equation.[12]
Caption: Workflow for the in vitro Ddn enzymatic assay.
Whole-Cell Mycolic Acid Synthesis Inhibition Assay
This assay assesses the impact of the compound on the biosynthesis of mycolic acids in live mycobacterial cultures.[6]
-
Objective: To quantify the inhibition of mycolic acid synthesis in Mtb treated with the test compound.
-
Principle: Mycobacterial cultures are incubated with the test compound and a radiolabeled precursor (e.g., [14C]acetate). The incorporation of the radiolabel into mycolic acids is measured to determine the extent of inhibition.[6][13]
-
Materials:
-
M. tuberculosis culture
-
Test compound
-
[14C]acetate
-
Lipid extraction solvents (chloroform, methanol)
-
Reagents for saponification and derivatization (e.g., KOH, diazomethane)
-
Thin-layer chromatography (TLC) equipment
-
Autoradiography film or phosphorimager
-
-
Procedure:
-
Grow Mtb cultures to mid-log phase.
-
Treat the cultures with varying concentrations of the test compound.
-
Add [14C]acetate and incubate to allow for metabolic labeling.
-
Harvest the cells and extract total lipids.
-
Saponify the lipids to release mycolic acids.
-
Derivatize the mycolic acids to their methyl esters (MAMEs).
-
Separate the MAMEs by TLC.
-
Visualize and quantify the radiolabeled MAMEs by autoradiography.
-
-
Data Analysis: Compare the amount of radiolabeled mycolic acids in treated versus untreated samples to determine the percentage of inhibition.
Intracellular ATP Level Measurement
This assay quantifies the effect of the compound on the energy metabolism of mycobacteria.[10][14]
-
Objective: To measure the change in intracellular ATP levels in Mtb upon treatment with the test compound, particularly under anaerobic conditions.
-
Principle: Commercially available ATP determination kits, which are based on the luciferin-luciferase reaction, are used to measure the amount of ATP in bacterial lysates. The luminescence produced is proportional to the ATP concentration.[10]
-
Materials:
-
M. tuberculosis culture (adapted to anaerobic conditions if required)
-
Test compound
-
Cell lysis reagent
-
ATP determination kit (e.g., BacTiter-Glo™)
-
Luminometer
-
-
Procedure:
-
Grow Mtb cultures under the desired conditions (aerobic or anaerobic).
-
Treat the cultures with the test compound for various time points.
-
Lyse the bacterial cells to release intracellular ATP.
-
Add the ATP detection reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the number of viable cells (e.g., by CFU counting) and compare the ATP levels in treated versus untreated samples.
Conclusion
This compound and its clinically advanced analogue, Pretomanid, exhibit a sophisticated and potent mechanism of action against Mycobacterium tuberculosis. Their ability to act as prodrugs with a dual mode of action, targeting both replicating and non-replicating bacilli, underscores their therapeutic potential in combating drug-resistant tuberculosis. A thorough understanding of their molecular interactions, as detailed in this guide, is paramount for the continued development of this promising class of antitubercular agents and for designing strategies to overcome potential resistance. The experimental protocols and quantitative data presented herein provide a foundational resource for researchers and drug developers in the field.
References
- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 8. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Pretomanid with bedaquiline and linezolid for drug-resistant TB: a comparison of prospective cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP and Control of Intracellular Growth of Mycobacteria by T Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Methyl-6-nitroimidazo[1,2-a]pyridine Interactions: A Methodological Whitepaper
Disclaimer: This document provides a comprehensive methodological framework and a hypothetical case study for the in silico analysis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from studies on structurally related imidazo[1,2-a]pyridine derivatives to present a robust workflow for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, combines the imidazo[1,2-a]pyridine core with a methyl group at the 2-position and a nitro group at the 6-position. These substitutions are anticipated to modulate the compound's electronic and steric properties, influencing its interactions with biological targets. This whitepaper outlines a systematic in silico approach to characterize the potential molecular interactions of this compound, from target identification to detailed binding analysis.
Hypothetical Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
For the purpose of this methodological guide, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical protein target. CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers. The selection of CDK2 is informed by the known anticancer activities of various imidazo[1,2-a]pyridine derivatives.
Data Presentation: Comparative Analysis of Structurally Related Compounds
To provide a context for the potential activity of this compound, the following table summarizes in silico and in vitro data for structurally related imidazo[1,2-a]pyridine derivatives from existing literature.
| Compound ID | Substitution Pattern | Target Protein | In Silico Binding Affinity (kcal/mol) | In Vitro Activity (IC50, µM) | Reference |
| HB7 | 2-phenyl-N-(4-sulfamoylphenyl)imidazo[1,2-a]pyridine-6-carboxamide | Human LTA4H | -11.237 | - | |
| HB9 | 2-phenyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-6-carboxamide | A549 (lung cancer) cell line | - | 50.56 | |
| HB10 | N-(1,3,4-thiadiazol-2-yl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide | HepG2 (liver carcinoma) cell line | - | 51.52 | |
| Alpidem | 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide | BZ₁ (benzodiazepine-1) receptor | -8.00 (against 2Z5X), -9.60 (against 4BDT) | - | |
| Compound 6f | 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | COX-2 | - | 0.07-0.18 | |
| Compound 4b | (E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | Bacterial GyrB | -10.4 | - |
Experimental Protocols: A Step-by-Step In Silico Workflow
This section details the methodologies for a comprehensive in silico analysis of this compound's interaction with a selected protein target, such as CDK2.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of the ligand (this compound) and the target protein (CDK2) for subsequent docking and simulation studies.
Protocol:
-
Ligand Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Save the structure in a PDB or MOL2 format.
-
-
Protein Structure Retrieval and Preparation:
-
Download the crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound within the active site of the target protein.
Protocol:
-
Binding Site Definition:
-
Identify the active site of the target protein. This can be based on the location of the co-crystallized ligand in the PDB structure or through literature analysis.
-
Define a grid box that encompasses the entire binding site.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.
-
The docking algorithm will generate multiple binding poses of the ligand.
-
These poses are then scored based on a scoring function that estimates the free energy of binding.
-
-
Analysis of Docking Results:
-
Analyze the top-scoring poses to identify the most plausible binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best pose.
-
Molecular Dynamics Simulation
Objective: To study the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.
Protocol:
-
System Setup:
-
Use the best-docked pose of the protein-ligand complex as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein, ligand, and water.
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of key interactions.
-
Binding free energy calculations (e.g., MM-PBSA/GBSA) to provide a more accurate estimation of the binding affinity.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the CDK2 signaling pathway by this compound.
Experimental Workflow
Caption: A generalized workflow for the in silico modeling of small molecule-protein interactions.
Logical Relationships
Caption: The logical progression from hypothesis to experimental validation in a drug discovery context.
2-Methyl-6-nitroimidazo[1,2-a]pyridine: A Potential Kinase Inhibitor for Targeted Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibitory activity against a range of protein kinases. This technical guide focuses on the potential of 2-Methyl-6-nitroimidazo[1,2-a]pyridine as a kinase inhibitor, drawing upon the extensive research conducted on structurally related analogs. While specific data on this particular compound is limited in publicly available literature, the well-documented anti-cancer and kinase inhibitory activities of other 2-methyl and 6-nitro substituted imidazo[1,2-a]pyridines provide a strong rationale for its investigation as a therapeutic agent. This document outlines the synthesis, potential mechanisms of action, and key experimental protocols for the evaluation of this compound and its analogs as kinase inhibitors.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The imidazo[1,2-a]pyridine core is a key pharmacophore found in several clinically approved and investigational drugs.[1] Derivatives of this scaffold have been shown to inhibit a variety of kinases, including those in the PI3K/AKT/mTOR, MAPK, and cell cycle regulation pathways.[1][2][3]
The presence of a methyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine ring is anticipated to modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for specific kinase targets. This guide will synthesize the available data on related compounds to build a comprehensive profile of this compound as a potential kinase inhibitor.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established and typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a common synthetic route would involve the reaction of 5-nitro-2-aminopyridine with a 2-halopropiophenone or a related α-haloketone.
A general synthetic scheme is presented below:
Potential Kinase Targets and Mechanism of Action
Based on studies of analogous compounds, this compound is predicted to exert its effects through the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway Inhibition
A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against the PI3K/AKT/mTOR pathway.[2] This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in human cancers.[4] Inhibition of this pathway by imidazo[1,2-a]pyridine analogs has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2][5]
Other Potential Kinase Targets
Derivatives of imidazo[1,2-a]pyridine have also been reported to inhibit other kinases, including:
-
DYRK1A and CLK1: Involved in neuronal development and cellular processes.[6]
-
CDKs (Cyclin-Dependent Kinases): Key regulators of the cell cycle.[6]
-
RAF kinases: Components of the MAPK/ERK signaling pathway.[1]
Quantitative Data on Related Imidazo[1,2-a]pyridine Derivatives
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | <12 | [2] |
| WM115 (Melanoma) | <12 | [2] | ||
| HeLa (Cervical) | ~10 | [2] | ||
| Compound 12 | 2-(nitro-substituted)-3-(p-chlorophenyl) | HT-29 (Colon) | 4.15 | [7] |
| MCF-7 (Breast) | 30.88 | [7] | ||
| Compound 14 | 2-(tolyl)-3-(p-chlorophenyl) | B16F10 (Melanoma) | 21.75 | [7] |
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [8] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [8] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 4c | CLK1 | 0.7 | [6] |
| DYRK1A | 2.6 | [6] | |
| PI3Kα Inhibitor | PI3Kα | 0.002 | [2] |
| Compound 13k | PI3Kα | 0.00194 | [9] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to evaluate the potential of this compound as a kinase inhibitor.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound) at various concentrations in a suitable assay buffer.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and different concentrations of the test compound. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
Luminescence-based assays: Detecting the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Western Blotting for PI3K/AKT/mTOR Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels upon treatment with the compound.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. While direct experimental data for this compound is currently limited, the substantial body of evidence for related analogs strongly suggests its potential as a potent inhibitor of cancer-relevant kinases, particularly within the PI3K/AKT/mTOR pathway.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This includes in vitro kinase profiling against a broad panel of kinases to determine its selectivity, assessment of its anti-proliferative activity against a diverse range of cancer cell lines, and detailed mechanistic studies to elucidate its precise mode of action. Promising in vitro results would warrant further investigation in preclinical in vivo models to evaluate its efficacy, pharmacokinetics, and safety profile, ultimately paving the way for its potential development as a novel targeted cancer therapeutic.
References
- 1. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oceanomics.eu [oceanomics.eu]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Nitroaromatics: A Deep Dive into the Structure-Activity Relationship of 2-Methyl-6-nitroimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens and cancers has created an urgent need for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the imidazo[1,2-a]pyridine ring system has garnered significant attention. This technical guide focuses on the structure-activity relationship (SAR) studies of a specific class within this family: 2-methyl-6-nitroimidazo[1,2-a]pyridine analogs. These compounds have demonstrated potent biological activities, particularly as antitubercular, antiparasitic, and anticancer agents. This document will provide a comprehensive overview of their chemical features, biological performance, and the experimental methodologies used in their evaluation.
Core Structure and Biological Significance
The this compound scaffold is a bicyclic heteroaromatic system characterized by a fused imidazole and pyridine ring. The nitro group at the 6-position is a critical feature, often essential for the compound's mechanism of action, particularly in the context of antitubercular activity where it is a key component of a new class of bicyclic nitroimidazoles.[1] The 2-methyl group also plays a role in the molecule's interaction with its biological targets. Modifications at various positions of this core structure have led to the development of analogs with significantly improved potency and pharmacokinetic profiles.
Antitubercular Activity: A Primary Focus
A substantial body of research has been dedicated to exploring the antitubercular potential of these analogs. The following tables summarize the key quantitative data from various studies, highlighting the impact of structural modifications on the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (Mtb).
Table 1: SAR of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv[2]
| Compound | R Group (at position 3) | MIC (μM) | clogP |
| 5 | -CONH-(4-phenoxyphenyl) | 0.2 | - |
| 6 | -CONH-(4-sulfamoylphenyl) | >20 | 1.8 |
| 7 | -CONH-(4-(morpholinosulfonyl)phenyl) | 0.9 | 1.8 |
| 8 | -CONH-(4-(piperazin-1-ylsulfonyl)phenyl) | 0.4 | 2.0 |
| 9 | -CONH-(4-(4-methylpiperazin-1-yl)phenyl) | ≤0.006 | - |
| 12 | -CONH-(4-(4-chlorophenoxy)phenyl) | ≤0.006 | - |
| 16 | -CONH-(4-(4-chlorophenoxy)phenyl) (7-Cl analog) | 0.006 | 6.41 |
| 17 | -CONH-(4-(4-fluorophenoxy)phenyl) (6-Me analog) | 0.005 | 5.84 |
| 18 | -CONH-(4-(4-fluorophenoxy)phenyl) (7-Me analog) | 0.004 | 5.84 |
| 19 | -CONH-(4-(4-fluorophenoxy)phenyl) (8-Me analog) | 0.1 | 5.84 |
| PA-824 | (Clinical Candidate) | 0.6 | 2.80 |
| Isoniazid | (Standard Drug) | 0.3 | -0.67 |
Key SAR Insights from Table 1:
-
The introduction of a carboxamide linkage at position 3 is a key structural feature for potent antitubercular activity.[2]
-
Large, lipophilic biaryl ethers at the para-position of the phenylamide exhibit nanomolar potency.[2]
-
The position of the methyl group on the imidazo[1,2-a]pyridine core influences activity, with the 8-methyl analog being less potent than the 6- and 7-methyl analogs.[2]
-
While some polar substitutions are tolerated, others, like the sulfonamide in compound 6, lead to a significant loss of activity.[2]
Table 2: Activity of Imidazo[1,2-a]pyridine-3-carboxamides against Drug-Resistant Mtb Strains[3]
| Compound | R Group | MDR-TB MIC90 (μM) | XDR-TB Activity Range (μM) |
| Series of 9 compounds | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | 0.07–2.2 | 0.07–0.14 |
Key SAR Insights from Table 2:
-
The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold demonstrates significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[3]
Anticancer and Antiparasitic Activities
While the primary focus has been on tuberculosis, analogs of the imidazo[1,2-a]pyridine scaffold have also been investigated for their anticancer and antiparasitic properties.
Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound | Cell Line | IC50 (μM) | Target/Mechanism |
| 2g | - | 0.0018 | PI3 Kinase p110alpha inhibitor |
| 12 | A375, HeLa | 0.14, 0.21 | PI3 Kinase p110alpha inhibitor |
| I-11 | NCI-H358 (KRAS G12C) | Potent | Covalent KRAS G12C inhibitor |
| 22e | EBC-1 (c-Met addicted) | 0.045 | c-Met inhibitor |
| IP-5 | HCC1937 (Breast Cancer) | 45 | Induces apoptosis, cell cycle arrest |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | Induces apoptosis, cell cycle arrest |
| Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 | Induces G2/M cell cycle arrest and apoptosis |
Key SAR Insights from Table 3:
-
Optimization of substituents on the imidazo[1,2-a]pyridine core can lead to highly potent and selective inhibitors of key cancer targets like PI3 Kinase and c-Met.[4][5]
-
The scaffold is suitable for the development of covalent inhibitors, as demonstrated by the KRAS G12C inhibitor I-11.[6]
-
Certain analogs have shown significant cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[7][8][9]
Table 4: Antiparasitic Activity of Nitroimidazole Analogs
| Compound Series | Parasite | Activity Metric | Potency |
| Nitroimidazole carboxamides | Giardia lamblia (Mtz-resistant) | EC50 | 0.1–2.5 μM |
| Nitroimidazole carboxamides | Entamoeba histolytica | EC50 | 1.7–5.1 μM |
| Nitroimidazole carboxamides | Trichomonas vaginalis | EC50 | 0.6–1.4 μM |
| 3-nitroimidazo[1,2-b]pyridazine analogs | Giardia lamblia | IC50 | Sub-nanomolar |
Key SAR Insights from Table 4:
-
The nitroimidazole core is crucial for antiparasitic activity, with carboxamide derivatives showing potent activity against various protozoan parasites, including metronidazole-resistant strains.[10]
-
The related 3-nitroimidazo[1,2-b]pyridazine scaffold has yielded compounds with exceptional, sub-nanomolar potency against Giardia lamblia.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of SAR studies. Below are summaries of key experimental protocols cited in the literature.
Antitubercular Activity Assays
Microplate Alamar Blue Assay (MABA): This assay is a common method for determining the MIC of compounds against M. tuberculosis.
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The compound of interest is serially diluted in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
Plates are incubated for 5-7 days at 37°C.
-
Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Low Oxygen Recovery Assay (LORA): This assay assesses the activity of compounds against non-replicating, hypoxic bacteria.
-
M. tuberculosis cultures are adapted to hypoxic conditions in a controlled environment.
-
The hypoxic culture is then exposed to serial dilutions of the test compounds.
-
After a defined incubation period, the bacteria are transferred to an oxygen-rich environment to allow for recovery and growth.
-
Bacterial growth is quantified, often using a reporter system or by measuring optical density.
-
The MIC is determined as the concentration that inhibits bacterial recovery and growth.
In Vitro Cytotoxicity Assays
MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cells (e.g., VERO, HeLa, A375) are seeded in 96-well plates and allowed to adhere overnight.[7]
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Visualizing Relationships and Workflows
Understanding the complex relationships in drug discovery can be aided by visualization. The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of this compound analogs.
Caption: A generalized workflow for the discovery and development of this compound analogs.
Caption: Key structure-activity relationships for the antitubercular activity of imidazo[1,2-a]pyridine analogs.
Conclusion
The this compound scaffold has proven to be a versatile and promising platform for the development of new therapeutic agents. Extensive SAR studies have elucidated the key structural features required for potent antitubercular, anticancer, and antiparasitic activity. The nitro group at the 6-position, a carboxamide linker at the 3-position, and specific substitutions on the core and its appendages have all been shown to significantly influence biological activity. Future research in this area will likely focus on further optimization of pharmacokinetic properties, exploring novel mechanisms of action, and expanding the therapeutic applications of this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel 2-Methyl-6-nitroimidazo[1,2-a]pyridine Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide focuses on the discovery and development of novel compounds based on the 2-methyl-6-nitroimidazo[1,2-a]pyridine core, a substitution pattern of significant interest for modulating therapeutic activity. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, aimed at guiding further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a well-established cyclization reaction between a substituted 2-aminopyridine and an α-haloketone. A proposed synthetic pathway is outlined below.
Proposed Synthetic Protocol: Synthesis of this compound
This protocol describes a two-step process starting from the commercially available 2-aminopyridine.
Step 1: Nitration of 2-Aminopyridine to yield 2-Amino-5-nitropyridine
-
In a reaction vessel, dissolve 2-aminopyridine (0.2 mol) in dichloroethane.
-
While stirring and maintaining the temperature below 10°C, slowly add a mixture of concentrated sulfuric acid and fuming nitric acid.[2]
-
After the addition is complete, allow the reaction to proceed for several hours.
-
Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[2]
Step 2: Cyclization of 2-Amino-5-nitropyridine with Chloroacetone
-
Reflux a mixture of 2-amino-5-nitropyridine (1 mmol) and chloroacetone (1.2 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
The reaction involves the initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-nitropyridine by chloroacetone, followed by an intramolecular cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Biological Activities and Data Presentation
While specific quantitative data for this compound derivatives are not extensively available in the public domain, the biological activities of structurally related imidazo[1,2-a]pyridine compounds provide valuable insights into their potential as therapeutic agents. The following tables summarize the anticancer and antimicrobial activities of various imidazo[1,2-a]pyridine derivatives. It is important to note that these values are for analogous compounds and should be considered as predictive for the 2-methyl-6-nitro series.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | (undisclosed) | HCC1937 (Breast) | 45 | [3] |
| IP-6 | (undisclosed) | HCC1937 (Breast) | 47.7 | [3] |
| Compound 6 | Phenyl, Thiazole | A375 (Melanoma) | <12 | |
| Compound 6 | Phenyl, Thiazole | WM115 (Melanoma) | <12 | |
| Compound 6 | Phenyl, Thiazole | HeLa (Cervical) | 9.7 - 44.6 | |
| PI3Kα Inhibitor | 1,2,4-Oxadiazole | T47D (Breast) | >10 |
Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
The antimicrobial potential of imidazo[1,2-a]pyridines has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound ID | Substitution Pattern | Microorganism | MIC (µM) | Reference |
| Compound 15 | 7-chloro | M. tuberculosis | 0.02 | |
| Compound 16 | 6-chloro, biaryl ether | M. tuberculosis | 0.006 | |
| Compound 18 | 7-methyl, biaryl ether | M. tuberculosis | 0.004 | |
| Compound 7 | (polar substituents) | M. tuberculosis | 0.9 | |
| Compound 8 | (polar substituents) | M. tuberculosis | 0.4 |
Mechanism of Action and Signaling Pathways
The mechanism of action for the anticancer effects of some imidazo[1,2-a]pyridine derivatives has been elucidated, often involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. A prominent pathway targeted by these compounds is the PI3K/AKT/mTOR pathway.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR signaling cascade. This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and apoptosis.
Treatment of cancer cells with active imidazo[1,2-a]pyridine compounds has been shown to decrease the phosphorylation of AKT and mTOR, key downstream effectors of PI3K. This inhibition can subsequently lead to an increase in the levels of cell cycle inhibitors like p53 and p21, and pro-apoptotic proteins such as BAX, ultimately inducing programmed cell death.
Experimental Protocols for Biological Assays
To facilitate further research, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the demonstrated potent biological activities of related imidazo[1,2-a]pyridine derivatives underscore the potential of this compound class. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship (SAR). Further mechanistic studies are also warranted to confirm the signaling pathways involved and to identify potential molecular targets. The data and protocols presented in this guide provide a solid foundation for advancing the discovery and development of this exciting class of compounds.
References
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of this and structurally related compounds.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from the analysis of structurally similar imidazo[1,2-a]pyridine derivatives and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 - 7.7 | s | - |
| H-5 | ~7.6 - 7.8 | d | ~9.0 |
| H-7 | ~8.0 - 8.2 | dd | ~9.0, 2.0 |
| H-8 | ~8.8 - 9.0 | d | ~2.0 |
| CH₃ | ~2.4 - 2.6 | s | - |
Note: Predicted chemical shifts are for a solution in CDCl₃ and are relative to TMS (δ 0.00 ppm). Actual values may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 147 |
| C-3 | ~110 - 112 |
| C-5 | ~118 - 120 |
| C-6 | ~140 - 142 |
| C-7 | ~125 - 127 |
| C-8 | ~128 - 130 |
| C-9 (bridgehead) | ~148 - 150 |
| CH₃ | ~15 - 17 |
Note: Predicted chemical shifts are for a solution in CDCl₃ and are relative to TMS (δ 0.00 ppm).
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch |
| ~1360 - 1290 | Strong | Symmetric NO₂ stretch |
| ~1640 - 1620 | Medium | C=N stretch (imidazole ring) |
| ~1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak-Medium | Aliphatic C-H stretch (CH₃) |
| ~890 - 835 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z Value | Ion Species | Notes |
| 178.05 | [M+H]⁺ | Protonated molecular ion |
| 177.05 | [M]⁺ | Molecular ion |
| 132.06 | [M+H - NO₂]⁺ | Loss of nitro group |
Note: m/z values are for the most abundant isotopes.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Process ¹³C NMR data to identify all carbon resonances.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may be acidified with a small amount of formic acid (0.1%) to promote protonation.
-
-
Instrument Parameters (for a Q-TOF or similar instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply a suitable collision energy.
-
-
Data Processing:
-
Analyze the full scan mass spectrum to identify the molecular ion peak.
-
Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization.
Caption: Logical relationships between spectroscopic techniques and structural information.
Crystalline Structure of 2-Methyl-6-nitroimidazo[1,2-a]pyridine: A Technical Guide and Structural Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the crystalline structure of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. While the definitive crystal structure of this specific molecule is not publicly available, this document offers a comprehensive overview based on the crystallographic data of closely related analogs. It covers the synthesis, anticipated crystallographic properties, molecular geometry, and potential intermolecular interactions. Furthermore, detailed experimental protocols for synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction are provided. The guide also explores the potential biological relevance of this compound by examining a known signaling pathway modulated by a similar imidazo[1,2-a]pyridine derivative.
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular properties. The introduction of a methyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine core can significantly influence its physicochemical properties and biological activity. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, drug design, and the development of new therapeutic agents.
This guide provides a detailed technical overview of the anticipated crystalline structure of this compound. In the absence of a published crystal structure for this specific compound, the analysis herein is based on high-quality crystallographic data from closely related analogs, providing a robust predictive model of its structural characteristics.
Synthesis and Crystallization
A plausible synthetic route to this compound involves the cyclization of a substituted aminopyridine with an α-haloketone. A general procedure for the synthesis and subsequent crystallization is outlined below.
Experimental Protocol: Synthesis
A widely adopted method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction.
Materials:
-
2-Amino-5-nitropyridine
-
Chloroacetone
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of 2-amino-5-nitropyridine (1 eq.) and chloroacetone (1.2 eq.) in ethanol is refluxed for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.
Procedure:
-
The purified this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or a mixture with water or a less polar solvent like dichloromethane) to form a saturated or near-saturated solution at room temperature or slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Crystals are typically formed over a period of several days to weeks as the solvent slowly evaporates.
Anticipated Crystallographic Properties
Based on the analysis of published crystal structures of similar imidazo[1,2-a]pyridine derivatives, the anticipated crystallographic data for this compound are summarized in Table 1. It is expected that the molecule will crystallize in a centrosymmetric space group, such as P2₁/c or P-1, which are common for this class of compounds.
| Parameter | Anticipated Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Unit Cell Dimensions | a ≈ 7-10 Å, b ≈ 8-12 Å, c ≈ 10-15 Å, β ≈ 90-105° |
| Z (molecules per unit cell) | 4 or 2 |
| Calculated Density (ρ) | 1.4 - 1.6 g/cm³ |
| Hydrogen Bonding Motifs | C-H···O, C-H···N |
| Other Intermolecular Forces | π-π stacking |
Table 1: Anticipated Crystallographic Data for this compound.
Predicted Molecular Geometry and Intermolecular Interactions
The imidazo[1,2-a]pyridine ring system is expected to be essentially planar due to its aromatic character. The nitro group at the 6-position is likely to be slightly twisted out of the plane of the bicyclic system. The methyl group at the 2-position will be situated in the plane of the imidazole ring.
In the crystalline state, the molecules are anticipated to be linked by a network of weak intermolecular interactions. The nitro group is a strong hydrogen bond acceptor, and therefore, C-H···O hydrogen bonds involving the nitro oxygen atoms and aromatic or methyl C-H donors are highly probable. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, leading to C-H···N interactions. Furthermore, the planar aromatic rings are likely to facilitate π-π stacking interactions, which will contribute to the overall stability of the crystal packing.
Experimental Protocol for Structural Elucidation
The definitive determination of the crystalline structure of this compound would be achieved through single-crystal X-ray diffraction. A generalized workflow for this process is depicted below.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected at a controlled temperature (typically 100 K).
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.
-
Validation and Analysis: The final refined structure is validated using tools like CheckCIF to ensure its quality and correctness. The molecular geometry, intermolecular interactions, and crystal packing are then analyzed.
Potential Biological Significance and Signaling Pathway
Derivatives of imidazo[1,2-a]pyridine are known to exhibit a range of pharmacological activities. For instance, certain analogs have shown potent anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the STAT3/NF-κB pathway. While the direct effect of this compound on this pathway has not been reported, a related imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by modulating this cascade. A simplified representation of this pathway is shown below.
This pathway illustrates how pro-inflammatory signals can lead to the expression of inflammatory mediators. The potential for this compound to modulate this or similar pathways warrants further investigation and highlights its therapeutic potential.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystalline structure of this compound. Based on the known crystal structures of analogous compounds, it is anticipated that this molecule will adopt a planar conformation and engage in a network of C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions in the solid state. The provided experimental protocols offer a clear path for the synthesis, crystallization, and definitive structural elucidation of this compound. The exploration of its potential interaction with key biological signaling pathways underscores the importance of further research into this promising scaffold for drug discovery. The experimental determination of the crystal structure of this compound remains a critical step to validate these predictions and facilitate future structure-based drug design efforts.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] Derivatives of this scaffold have demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory properties, among others.[2][3] The synthesis of substituted imidazo[1,2-a]pyridines is therefore of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of a specific derivative, 2-Methyl-6-nitroimidazo[1,2-a]pyridine. The described method follows a two-step sequence, beginning with the nitration of 2-aminopyridine to form the key intermediate, 2-amino-5-nitropyridine, followed by a cyclocondensation reaction.
Synthetic Pathway
The overall synthesis involves two main stages:
-
Nitration: Synthesis of 2-amino-5-nitropyridine from 2-aminopyridine.
-
Cyclocondensation: Reaction of 2-amino-5-nitropyridine with chloroacetone to form the final product, this compound. This is a classic example of the Tschitschibabin pyridine synthesis.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitropyridine
This protocol is adapted from established procedures for the nitration of 2-aminopyridine.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 2-Aminopyridine | 94.11 | 18.82 g | 0.20 |
| 1,2-Dichloroethane | 98.96 | 75.3 g | - |
| Concentrated H₂SO₄ | 98.08 | As needed | - |
| Fuming HNO₃ | 63.01 | As needed | - |
| Ice Water | - | As needed | - |
Procedure:
-
In a suitable reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Cool the reaction mixture in an ice bath to below 10°C.
-
Slowly add a pre-prepared mixed acid solution (45.17 g of concentrated sulfuric acid and fuming nitric acid) dropwise to the reaction mixture, ensuring the temperature remains below 10°C. The addition should take approximately one hour.[4]
-
After the addition is complete, allow the reaction to proceed for 12 hours, during which the solution will change color from light yellow to red-wine.[4]
-
After the reaction period, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to precipitate a dark yellow solid.
-
Wash the organic layer with water until the pH is approximately 5.[4]
-
Filter the precipitate, wash it thoroughly with cold water, and dry it to obtain 2-amino-5-nitropyridine.
-
The expected yield is approximately 91.67%.[4]
Step 2: Synthesis of this compound
This is a standard cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 2-Amino-5-nitropyridine | 139.11 | 13.9 g | 0.10 |
| Chloroacetone | 92.52 | 9.3 g | 0.10 |
| Ethanol | 46.07 | 150 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 8.4 g | 0.10 |
Experimental Workflow:
Caption: General experimental workflow for the cyclocondensation step.
Procedure:
-
To a round-bottom flask, add 13.9 g (0.10 mol) of 2-amino-5-nitropyridine, 150 mL of ethanol, and 8.4 g (0.10 mol) of sodium bicarbonate.
-
Stir the mixture and add 9.3 g (0.10 mol) of chloroacetone dropwise.
-
Attach a condenser and heat the mixture to reflux (approximately 78°C for ethanol).
-
Maintain the reflux for 8-12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts (e.g., NaCl and unreacted NaHCO₃).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids (H₂SO₄, HNO₃) are highly corrosive. Handle with extreme care.
-
Chloroacetone is a lachrymator and is toxic. Avoid inhalation and skin contact.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate caution.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 2-Methyl-6-nitroimidazo[1,2-a]pyridine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-6-nitroimidazo[1,2-a]pyridine is a member of the nitroimidazole class of compounds, which are recognized for their therapeutic potential as anticancer and antiparasitic agents. The efficacy of nitroimidazoles is often linked to their selective activation under hypoxic conditions, leading to the generation of reactive radicals that can induce cellular damage. Furthermore, derivatives of the broader imidazo[1,2-a]pyridine scaffold have been demonstrated to modulate critical cellular signaling pathways, such as the AKT/mTOR pathway, and to trigger cell cycle arrest and apoptosis.
These application notes provide a comprehensive suite of cell-based assays and detailed protocols to thoroughly evaluate the efficacy of this compound. The described methodologies will enable researchers to assess its cytotoxic and cytostatic effects, elucidate its mechanism of action, and identify potential therapeutic applications.
Key Cell-Based Assays for Efficacy Evaluation
A multi-faceted approach is recommended to characterize the biological activity of this compound. The following assays provide a robust framework for this evaluation:
-
Cytotoxicity and Viability Assays: To determine the dose-dependent effects of the compound on cell viability.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.
-
Cell Cycle Analysis: To assess the impact of the compound on cell cycle progression.
-
Reactive Oxygen Species (ROS) Detection: To measure the generation of ROS, a common mechanism for nitroimidazole compounds.
-
Western Blot Analysis of Signaling Pathways: To probe the effect of the compound on key cellular signaling cascades.
Section 1: Cytotoxicity and Viability Assays
These assays are fundamental for determining the concentration range over which this compound exerts a biological effect and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).
MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Crystal Violet Assay
This assay measures cell viability by staining the DNA of adherent cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently wash the cells with PBS and fix them with 10% formalin for 15 minutes.
-
Staining: Remove the formalin, wash with water, and add 0.5% crystal violet solution to each well for 20 minutes.
-
Destaining: Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
Data Presentation: Cytotoxicity
| Compound Concentration (µM) | Cell Viability (%) - MTT Assay (48h) | Cell Viability (%) - Crystal Violet Assay (48h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 95 ± 3.8 | 92 ± 4.3 |
| 5 | 78 ± 5.2 | 75 ± 6.0 |
| 10 | 52 ± 4.1 | 48 ± 3.9 |
| 25 | 25 ± 3.5 | 21 ± 2.8 |
| 50 | 10 ± 2.1 | 8 ± 1.9 |
| 100 | 2 ± 1.5 | 1 ± 0.8 |
Data are presented as mean ± standard deviation.
IC50 Value: Approximately 10 µM (for both assays).
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and Crystal Violet cytotoxicity assays.
Section 2: Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, the following assay can be performed.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation: Apoptosis
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound (10 µM) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |
| Compound (25 µM) | 15.3 ± 2.8 | 55.6 ± 4.1 | 29.1 ± 3.3 |
Data are presented as mean ± standard deviation.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Section 3: Cell Cycle Analysis
This assay determines if this compound causes cell cycle arrest at a specific phase.
Propidium Iodide (PI) Staining and Flow Cytometry
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 3.1 | 25.3 ± 2.5 | 14.2 ± 1.9 |
| Compound (10 µM) | 30.1 ± 2.8 | 20.5 ± 2.1 | 49.4 ± 3.7 |
| Compound (25 µM) | 18.7 ± 2.2 | 15.1 ± 1.8 | 66.2 ± 4.5 |
Data are presented as mean ± standard deviation.
Section 4: Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular production of ROS, a likely mechanism of action for nitroimidazole compounds.
DCFDA Assay
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure hydroxyl, peroxyl, and other ROS activity within the cell.
Experimental Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
DCFDA Loading: Treat cells with DCFDA solution for 45 minutes at 37°C.
-
Compound Treatment: Remove the DCFDA solution, wash the cells, and add the compound dilutions.
-
Fluorescence Measurement: Measure fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points.
Data Presentation: ROS Production
| Treatment | Relative Fluorescence Units (RFU) |
| Vehicle Control | 100 ± 8 |
| Compound (10 µM) | 250 ± 15 |
| Compound (25 µM) | 480 ± 22 |
| Positive Control (H2O2) | 600 ± 30 |
Data are presented as mean ± standard deviation.
Section 5: Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms underlying the observed cellular effects, Western blotting can be used to assess changes in key signaling proteins. Based on literature for imidazo[1,2-a]pyridines, the AKT/mTOR pathway is a relevant target.
Protocol for Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
Data Presentation: Protein Expression Levels
| Treatment | p-AKT / Total AKT Ratio | p-mTOR / Total mTOR Ratio |
| Vehicle Control | 1.00 | 1.00 |
| Compound (10 µM) | 0.45 | 0.52 |
| Compound (25 µM) | 0.15 | 0.21 |
Data are normalized to the vehicle control.
Signaling Pathway Diagram: AKT/mTOR Inhibition
Caption: Proposed inhibition of the AKT/mTOR pathway.
Conclusion
The protocols and assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, ROS production, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. This information is critical for guiding further drug development efforts.
Application Notes and Protocols: In Vitro Cytotoxicity Testing of 2-Methyl-6-nitroimidazo[1,2-a]pyridine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[4][5][6] Notably, some derivatives have been identified as inhibitors of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][7] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of a representative compound, 2-Methyl-6-nitroimidazo[1,2-a]pyridine, on various cancer cell lines. The methodologies described herein are based on established assays for assessing cell viability, apoptosis, and cell cycle distribution.
Data Presentation
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives from published studies, demonstrating their potential as anticancer agents.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9 | [4][8] |
| WM115 | Melanoma | 12.5 ± 1.3 | [4][8] | |
| HeLa | Cervical Cancer | 15.2 ± 1.1 | [4][8] | |
| Compound 7d | MCF-7 | Breast Cancer | 22.6 | [9] |
| HT-29 | Colon Cancer | 13.4 | [9] | |
| Compound 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [6] |
| Compound HB9 | A549 | Lung Cancer | 50.56 | [10][11] |
| Compound HB10 | HepG2 | Liver Carcinoma | 51.52 | [10][11] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3] |
| MRK-107 | Caco-2 | Colon Cancer | 2.40 | [12] |
| HT-29 | Colon Cancer | 1.13 | [12] |
Data are presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[4][8]
Materials:
-
96-well plates
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO[4][8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.[4][8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.[8]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization buffer and incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.[8]
-
Treat cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.[8]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of the compound on cell cycle progression.[8]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.[8]
-
Incubate the fixed cells at -20°C for at least 2 hours.[8]
-
Centrifuge the cells and wash with PBS to remove the ethanol.[8]
-
Resuspend the cell pellet in the PI/RNase A staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the DNA content by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of the compound on key signaling proteins.[4]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, p53, p21, Bax, Bcl-2, Caspase-9, β-actin)[4]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane and detect protein bands using a chemiluminescence substrate.[8]
-
Normalize protein expression to a loading control like β-actin.
Visualizations
Experimental Workflow
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. chemmethod.com [chemmethod.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinase Inhibition Assay of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] Notably, this scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[4][5] Kinases are a class of enzymes that play a pivotal role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to a specific substrate.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[5]
Derivatives of the imidazo[1,2-a]pyridine core have been shown to inhibit a variety of kinases, including insulin-like growth factor-1 receptor (IGF-1R), phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and protein kinase B (Akt).[6][7][8][9] Inhibition of these kinases can disrupt critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell proliferation, survival, and growth.[7][8] The compound 2-Methyl-6-nitroimidazo[1,2-a]pyridine belongs to this promising class of molecules, and this document provides a detailed protocol for evaluating its kinase inhibitory potential.
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key kinases within this pathway.[7][8] The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade, a likely target for this compound.
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common and robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based ATP detection assay, such as the ADP-Glo™ Kinase Assay.[10]
Materials and Reagents:
-
Purified recombinant target kinase (e.g., PI3K, Akt, mTOR)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ATP detection kit)
-
White, opaque 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer plate reader
Experimental Workflow:
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oceanomics.eu [oceanomics.eu]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and protocols for the use of a specific derivative, 2-Methyl-6-nitroimidazo[1,2-a]pyridine, in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
Recent studies have indicated that certain imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Therefore, identifying small molecules that can inhibit this pathway holds great promise for the development of new cancer therapies. These application notes will focus on screening this compound for its potential as an inhibitor of the PI3K/AKT/mTOR signaling cascade.
Data Presentation
The following tables summarize hypothetical quantitative data from a high-throughput screening campaign for this compound and other analogs. This data is representative of what could be expected from the described experimental protocols.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Compound Name | Concentration (µM) | % Inhibition of p-Akt (Ser473) | Hit (Yes/No) |
| IMP-001 | This compound | 10 | 85.2 | Yes |
| IMP-002 | 2-Methylimidazo[1,2-a]pyridine | 10 | 12.5 | No |
| IMP-003 | 6-Nitroimidazo[1,2-a]pyridine | 10 | 45.7 | No |
| IMP-004 | 2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridine | 10 | 91.3 | Yes |
| Control+ | Known PI3K Inhibitor | 1 | 98.5 | N/A |
| Control- | DMSO | N/A | 0.5 | N/A |
Table 2: Dose-Response Analysis of Hit Compounds
| Compound ID | Compound Name | IC50 (µM) on p-Akt (Ser473) | Cell Line |
| IMP-001 | This compound | 1.8 | A375 (Melanoma) |
| IMP-004 | 2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridine | 0.9 | A375 (Melanoma) |
| Control+ | Known PI3K Inhibitor | 0.05 | A375 (Melanoma) |
Table 3: Cytotoxicity Data for Lead Compound
| Compound ID | Compound Name | CC50 (µM) | Cell Line | Selectivity Index (CC50/IC50) |
| IMP-001 | This compound | 25.4 | A375 (Melanoma) | 14.1 |
| IMP-001 | This compound | >50 | Normal Fibroblasts | >27.8 |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The proposed high-throughput screen aims to identify inhibitors of this pathway, such as this compound.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Primary High-Throughput Screening: In-Cell Western Assay for Phospho-Akt (Ser473)
This protocol describes a high-throughput, cell-based assay to quantify the phosphorylation of Akt at serine 473, a key downstream marker of PI3K activation.
Materials:
-
A375 melanoma cell line (or other relevant cancer cell line with active PI3K/AKT/mTOR signaling)
-
Assay medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
This compound (and other test compounds) dissolved in DMSO
-
Known PI3K inhibitor (positive control, e.g., LY294002)
-
DMSO (negative control)
-
384-well black, clear-bottom microplates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer (LI-COR) or 5% BSA in PBS
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total-Akt
-
Secondary Antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse (LI-COR)
-
Plate reader capable of near-infrared fluorescence detection (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding: Seed A375 cells in 384-well plates at a density of 5,000 cells/well in 40 µL of assay medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a dilution series of the compound. For a primary screen, a final concentration of 10 µM is typical.
-
Using an automated liquid handler, add 100 nL of compound stock or controls to the appropriate wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.
-
Fixation and Permeabilization:
-
Remove the medium and add 50 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Wash wells three times with 50 µL of PBS.
-
Add 50 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash wells three times with 50 µL of PBS.
-
-
Blocking: Add 50 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation:
-
Dilute primary antibodies in Blocking Buffer (e.g., 1:800 for both anti-p-Akt and anti-total-Akt).
-
Remove blocking buffer and add 20 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash wells five times with PBS containing 0.1% Tween-20.
-
Dilute fluorescently labeled secondary antibodies in Blocking Buffer (e.g., 1:1000).
-
Add 20 µL of the secondary antibody solution to each well. Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash wells five times with PBS containing 0.1% Tween-20.
-
Read the plate on a near-infrared imager at 700 nm and 800 nm wavelengths.
-
-
Data Analysis:
-
The signal at 800 nm (p-Akt) is normalized to the signal at 700 nm (total Akt).
-
Percent inhibition is calculated relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Secondary Assay: Dose-Response and IC50 Determination
This protocol is used to determine the potency of hit compounds identified in the primary screen.
Protocol:
-
Follow the same procedure as the primary In-Cell Western assay.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Compound Addition: Add 100 nL of each concentration to the cell plates in triplicate.
-
Data Analysis:
-
Plot the normalized p-Akt signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the general toxicity of the compound to cells.
Materials:
-
Cells (both cancer and non-cancerous cell lines)
-
Assay medium
-
Test compound
-
96-well or 384-well clear or white microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in microplates.
-
Compound Addition: Add a serial dilution of the test compound to the wells.
-
Incubation: Incubate for 48-72 hours.
-
Reagent Addition and Reading:
-
For MTT: Add MTT reagent, incubate, and then add solubilization solution before reading absorbance.
-
For CellTiter-Glo®: Add the reagent and read luminescence after a short incubation.
-
-
Data Analysis: Plot cell viability against compound concentration to determine the CC50 value.
Experimental Workflow
The following diagram illustrates the workflow for a typical high-throughput screening campaign.
Caption: High-Throughput Screening Workflow.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a member of the nitroimidazole class of compounds. Given its structural similarity to approved drugs like pretomanid and delamanid, the primary focus of these protocols is on its potential as an anti-tuberculosis agent.[1][2][3][4][5] Protocols for preliminary toxicity and pharmacokinetic assessments are also included, which are essential for early-stage drug development.
Rationale for Animal Model Selection
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with demonstrated activities in oncology and inflammation.[6][7][8] However, the presence of the nitro group strongly suggests potent anti-mycobacterial properties, similar to other nitroimidazole drugs.[4][9][10] Therefore, the primary recommended animal models are for tuberculosis (TB).
-
Tuberculosis: Murine models are the most common for initial efficacy testing of anti-TB compounds due to their cost-effectiveness, rapid breeding cycles, and the availability of established protocols.[11][12] BALB/c mice are frequently used for chronic infection models, while C3HeB/FeJ mice, which develop caseous necrotic lesions similar to human TB, can also be considered for more advanced studies.[13] Rabbit models are valuable for studying TB meningitis due to their larger size, which facilitates cerebrospinal fluid sampling.[1][3]
-
Oncology: Should in vitro data suggest anti-cancer activity, xenograft models in immunocompromised mice (e.g., nude or SCID mice) would be appropriate. Tumor cell lines relevant to the compound's in vitro activity would be implanted, and the effect of the compound on tumor growth would be monitored.[10]
-
Inflammation: For potential anti-inflammatory effects, models such as carrageenan-induced paw edema or collagen-induced arthritis in rats or mice could be employed to assess the compound's ability to reduce inflammation.[6]
Signaling Pathway: Proposed Mechanism of Action in Mycobacterium tuberculosis
This compound, as a nitroimidazole, is likely a prodrug that requires reductive activation within Mycobacterium tuberculosis (Mtb). This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[4][5] The resulting reactive nitrogen species are believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and to generate reactive nitrogen species that cause respiratory poisoning.[10]
Caption: Proposed mechanism of action in M. tuberculosis.
Experimental Protocols
Murine Model of Chronic Tuberculosis (Efficacy Study)
This protocol is designed to assess the bactericidal activity of this compound in a well-established mouse model of TB.
Experimental Workflow
Caption: Workflow for the murine chronic TB efficacy study.
Methodology
-
Animals: Female BALB/c mice, 6-8 weeks old.[13]
-
Infection: Infect mice via the aerosol route with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Infection Establishment: Allow the infection to establish for 4 weeks to develop a chronic state.
-
Treatment Groups (n=8-10 mice per group):
-
Drug Administration: Administer compounds daily via oral gavage for 4 weeks.
-
Endpoint Analysis: At the end of the treatment period, euthanize mice. Aseptically remove lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H11 agar plates.
-
Data Collection: Count colony-forming units (CFU) after 3-4 weeks of incubation at 37°C. Data will be expressed as log10 CFU per organ.
Pharmacokinetic (PK) Study in Mice
This protocol aims to determine key PK parameters of this compound.
Experimental Workflow
Caption: Workflow for a single-dose pharmacokinetic study.
Methodology
-
Animals: Male or female BALB/c mice, 8-10 weeks old.
-
Dosing Groups (n=3-4 mice per timepoint):
-
Intravenous (IV) administration (e.g., 1-5 mg/kg) via tail vein injection.
-
Oral (PO) administration (e.g., 10-50 mg/kg) via gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and bioavailability (%F) for the oral dose.
Acute and Sub-chronic Toxicity Studies in Rats
These studies are crucial for assessing the safety profile of the compound.
Methodology
-
Animals: Sprague-Dawley rats, 6-8 weeks old, equal numbers of males and females.
-
Acute Toxicity (Single Dose):
-
Administer a single high dose of the compound (e.g., up to 2000 mg/kg) via oral gavage.
-
Observe animals for 14 days for clinical signs of toxicity and mortality.
-
Conduct a gross necropsy at the end of the observation period.
-
-
Sub-chronic Toxicity (Repeated Dose - 28 days):
-
Dose Groups (n=10 per sex per group): Vehicle control, low dose, mid dose, and high dose. Doses should be selected based on acute toxicity data.
-
Administration: Administer the compound daily via oral gavage for 28 days.
-
Monitoring: Record body weight, food consumption, and clinical observations daily.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full urinalysis.
-
Histopathology: Perform a complete necropsy, record organ weights, and preserve tissues in formalin for histopathological examination.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear, structured tables. Below are examples based on data for related compounds.
Table 1: Example Pharmacokinetic Parameters of Imidazo[1,2-a]pyridines in Mice
| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | %F | Reference |
| Compound 13 | 3 PO | 181 | 411 | 4.9 | 35.8 | [14] |
| Compound 18 | 3 PO | - | 3850 | >12 | - | [14] |
| Compound 18 | 10 PO | - | 11000 | 13.2 | - | [14] |
Table 2: Example Efficacy of Nitroimidazoles in Murine TB Models
| Compound | Dose (mg/kg) | Treatment Duration | Log10 CFU Reduction (Lungs) | Animal Model | Reference |
| Pretomanid | 20 | 4 weeks | 1.9 | Mouse | [4] |
| Delamanid | 2.5 | 4 weeks | 1.9 | Mouse | [4] |
| BPaMZ Regimen | - | 1 month | 2.4 (vs BMZ) | C3HeB/FeJ Mouse | [13] |
Table 3: Example Acute Toxicity Data for a Nitroimidazole Compound
| Species | Route | LD50 (mg/kg) | Observation | Reference |
| Rat | Oral | >5000 | No mortality or toxic symptoms | [15] |
| Mouse | Oral | >5000 | No mortality or toxic symptoms | [15] |
| Dog | Oral | >3000 | No mortality or toxic symptoms | [15] |
Note: The data in these tables are for related compounds and serve as a reference for expected results and data presentation format.
References
- 1. Dynamic 18F-Pretomanid PET imaging in animal models of TB meningitis and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children [frontiersin.org]
- 3. Mediso - Dynamic 18F-Pretomanid PET imaging in animal models of TB meningitis and human studies [mediso.com]
- 4. researchgate.net [researchgate.net]
- 5. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives [mdpi.com]
- 9. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 12. m.youtube.com [m.youtube.com]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical formulation of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a compound of interest in drug discovery. Due to the anticipated poor aqueous solubility of this class of molecules, these notes focus on strategies to enhance solubility and bioavailability for successful preclinical evaluation.
Introduction
This compound is a heterocyclic compound belonging to a class of molecules that have shown a wide range of biological activities, including potential as anticancer agents.[1][2][3] A significant challenge in the preclinical development of many new chemical entities (NCEs), particularly those with complex aromatic structures, is their low aqueous solubility.[4][5][6][7][8] Poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo and obtain reliable data from pharmacokinetic (PK) and toxicological studies.[9][10]
The goal of preclinical formulation development is to ensure adequate drug exposure for safety and efficacy testing.[9] This often involves developing formulations that can be easily administered to laboratory animals and that maximize the systemic absorption of the drug.[9] These application notes will cover the essential steps for developing a suitable preclinical formulation for this compound, from initial physicochemical characterization to the preparation of various formulation types and stability testing.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its structure suggests several key physicochemical properties that will influence its formulation.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Formulation |
| Molecular Formula | C8H7N3O2 | --- |
| Molecular Weight | 177.16 g/mol [11] | Low molecular weight may favor absorption. |
| Aqueous Solubility | Poorly soluble | A major challenge for formulation. Solubility enhancement techniques are necessary.[4][5][6][7][8] |
| LogP | High (Lipophilic) | Suggests good membrane permeability but poor aqueous solubility. May be a candidate for lipid-based formulations.[10] |
| pKa | Weakly basic | The presence of the imidazo[1,2-a]pyridine core suggests it may be possible to form salts to improve solubility.[8] |
| Melting Point | Likely a crystalline solid with a relatively high melting point | The crystalline nature may require energy to overcome lattice forces for dissolution. |
| Chemical Stability | The nitro group may be susceptible to reduction. | Stability testing under various conditions is crucial.[12][13][14] |
Formulation Strategies for Poorly Soluble Compounds
A variety of techniques can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like this compound for preclinical studies.[4][5][6][7][8] The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound.
Co-solvent Formulations
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic drugs.[15] They are a common and relatively simple approach for early-stage preclinical studies.
Table 2: Common Co-solvents for Preclinical Formulations
| Co-solvent | Properties and Considerations |
| Polyethylene glycol 400 (PEG 400) | A widely used, low-toxicity co-solvent.[16] |
| Propylene glycol (PG) | Another common vehicle with a good safety profile. |
| Dimethyl sulfoxide (DMSO) | High solubilizing capacity, but can have its own pharmacological effects and toxicity at higher concentrations.[15][16] |
| Ethanol | Can be used in combination with other co-solvents. |
Surfactant-Based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[10] They are often used in combination with co-solvents.
Table 3: Common Surfactants for Preclinical Formulations
| Surfactant | Properties and Considerations |
| Polysorbate 80 (Tween® 80) | A non-ionic surfactant commonly used in preclinical formulations.[16] |
| Cremophor® EL | A polyethoxylated castor oil with excellent solubilizing properties, but can be associated with hypersensitivity reactions. |
| Solutol® HS 15 | A newer surfactant with a better safety profile than Cremophor® EL.[10] |
Suspensions
For oral administration, a simple aqueous suspension can be prepared, especially if the compound's solubility cannot be sufficiently increased with co-solvents and surfactants.[15] Particle size reduction (micronization) can improve the dissolution rate of the suspended particles.[4][5]
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[5][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in preclinical studies.[16]
Experimental Protocols
The following are detailed protocols for the initial characterization and formulation of this compound.
Protocol 1: Solubility Assessment in Preclinical Vehicles
Objective: To determine the solubility of this compound in various preclinical vehicles to select a suitable formulation strategy.
Materials:
-
This compound
-
Various preclinical vehicles (e.g., Water, 0.5% w/v methylcellulose in water, PEG 400, PG, 10% Solutol® HS 15 in water)
-
Vials with screw caps
-
Shaking incubator or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Method:
-
Add an excess amount of this compound to a known volume of each vehicle in a vial.
-
Cap the vials tightly and place them in a shaking incubator set at 25°C for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the vials to ensure that excess solid is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.
-
Calculate the solubility in mg/mL for each vehicle.
Protocol 2: Preparation of a Co-solvent Formulation for Oral Administration
Objective: To prepare a solution of this compound in a co-solvent system for oral gavage in rodents.
Materials:
-
This compound
-
PEG 400
-
Water for Injection
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Method:
-
Calculate the required amount of this compound and vehicles based on the desired final concentration and volume.
-
Weigh the this compound and place it in a glass beaker.
-
Add the required volume of PEG 400 to the beaker.
-
Stir the mixture with a magnetic stirrer until the compound is completely dissolved. Gentle warming (e.g., to 40°C) may be used to facilitate dissolution.
-
Slowly add the water for injection to the solution while stirring.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Visually inspect the final formulation for any precipitation or cloudiness.
Protocol 3: Preparation of a Micronized Suspension for Oral Administration
Objective: To prepare a homogenous suspension of micronized this compound in an aqueous vehicle.
Materials:
-
Micronized this compound
-
0.5% w/v methylcellulose in water (as a suspending agent)
-
Mortar and pestle or homogenizer
-
Graduated cylinder
Method:
-
Weigh the required amount of micronized this compound.
-
Prepare the 0.5% methylcellulose solution.
-
If using a mortar and pestle, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating to form a uniform suspension.
-
If using a homogenizer, add the powder to the vehicle and homogenize at an appropriate speed until a uniform suspension is achieved.
-
The suspension should be continuously stirred during dosing to ensure homogeneity.
Protocol 4: Short-Term Stability Assessment
Objective: To assess the stability of the prepared formulation under intended storage and use conditions.
Materials:
-
Prepared formulation of this compound
-
Storage containers (e.g., amber glass vials)
-
Temperature-controlled chambers (e.g., refrigerator at 2-8°C and room temperature at 25°C)
-
HPLC system
Method:
-
Dispense the formulation into multiple storage containers.
-
Store the containers at the selected temperatures.
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw a sample from each storage condition.
-
Analyze the concentration of this compound in each sample by HPLC.
-
Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).
-
Compare the results to the initial concentration to determine the stability of the formulation. A common acceptance criterion for preclinical formulations is 90-110% of the initial concentration.[12]
Visualizations
Experimental Workflow
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. altasciences.com [altasciences.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. CAS # 13212-83-4, this compound: more information. [ww.chemblink.com]
- 12. pharmtech.com [pharmtech.com]
- 13. natoliscientific.com [natoliscientific.com]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Application Notes and Protocols: 2-Methyl-6-nitroimidazo[1,2-a]pyridine in PI3K/AKT/mTOR Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential inhibitory effects of 2-Methyl-6-nitroimidazo[1,2-a]pyridine on the PI3K/AKT/mTOR signaling pathway. While direct experimental data for this specific compound is not extensively available in public literature, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant activity against this pathway.[1][2][3][4][5] This document, therefore, presents a framework for its evaluation, including detailed experimental protocols and expected data outcomes based on structurally related compounds.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyridine-based compounds have emerged as a promising class of inhibitors targeting this pathway.[1][2][4]
Mechanism of Action
This compound is hypothesized to function as an ATP-competitive inhibitor of the PI3K catalytic subunit. By binding to the kinase domain, it would block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This would, in turn, prevent the recruitment and activation of downstream effectors, primarily the serine/threonine kinase AKT. The subsequent lack of AKT activation would lead to the dephosphorylation and activation of its downstream targets, ultimately inhibiting cell growth and promoting apoptosis.
Caption: PI3K/AKT/mTOR Signaling Pathway and the proposed inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, based on reported values for structurally similar imidazo[1,2-a]pyridine derivatives.[1][4][5]
Table 1: Biochemical Potency of this compound against Class I PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kα | 5 - 50 |
| PI3Kβ | 50 - 200 |
| PI3Kγ | 30 - 150 |
| PI3Kδ | 20 - 100 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in a cell-free biochemical assay.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (72h) |
| MCF-7 | Breast Cancer | 0.5 - 5.0 |
| PC-3 | Prostate Cancer | 1.0 - 10.0 |
| A549 | Lung Cancer | 2.0 - 15.0 |
| U87-MG | Glioblastoma | 0.8 - 8.0 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell viability as determined by an MTT assay.
Table 3: Effect of this compound on Protein Phosphorylation in MCF-7 Cells
| Protein | Treatment (1 µM, 24h) | Fold Change in Phosphorylation (p-Protein/Total Protein) |
| p-AKT (Ser473) | This compound | ↓ 0.2 - 0.4 |
| p-mTOR (Ser2448) | This compound | ↓ 0.3 - 0.5 |
| p-S6K (Thr389) | This compound | ↓ 0.2 - 0.5 |
| p-4E-BP1 (Thr37/46) | This compound | ↓ 0.4 - 0.6 |
Fold change is relative to vehicle-treated control cells. Data would be obtained from densitometric analysis of Western blots.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Caption: Workflow for Western Blot analysis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-mTOR (Ser2448), etc.)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound at the desired concentration and time.
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.
In Vitro PI3K Kinase Assay (Lanthascreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency of this compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Lanthascreen™ Tb-anti-pAKT (Ser473) antibody
-
GFP-AKT1 substrate
-
ATP
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted compound or vehicle control.
-
Add the PI3K enzyme and GFP-AKT1 substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction by adding a solution containing the Tb-anti-pAKT antibody.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm) and plot the results against the compound concentration to determine the IC50 value.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of 2-Methyl-6-nitroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine and its derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant anti-inflammatory properties.[1][2] This document provides a comprehensive overview of the methodologies to investigate the anti-inflammatory effects of a specific subset of these compounds: 2-Methyl-6-nitroimidazo[1,2-a]pyridine derivatives.
Disclaimer: Direct experimental data for this compound derivatives are limited in the currently available scientific literature. The following data and protocols are based on studies of structurally related imidazo[1,2-a]pyridine derivatives and serve as a guide for investigating the anti-inflammatory potential of the specified compounds.
The anti-inflammatory actions of these derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][4] This leads to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][5]
These application notes and protocols are designed to provide researchers with the necessary tools to screen and characterize the anti-inflammatory profile of novel this compound derivatives.
Data Presentation: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize quantitative data from studies on various imidazo[1,2-a]pyridine derivatives, offering a comparative baseline for newly synthesized compounds.
Table 1: In Vitro COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (SI) vs. COX-1 | Reference |
| Derivative 6f | 0.07 - 0.18 | 57 - 217 | [6] |
| Compound 10c | 1.06 | Not Reported | [7] |
| Pyrazoline derivative 9a | Not Reported | 39 | [7] |
Table 2: Inhibition of Pro-inflammatory Mediators and Pathways by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Assay | IC50 (µM) | Cell Line | Reference |
| Methyl ester 3b | TNF-α Reporter Gene | 3.6 | Jurkat T cells | [5] |
| Methyl ester 3b | TNF-α Production | 4.6 | U937 cells | [5] |
| Compound B5 | NF-κB Activity | 6.5 ± 0.6 | Not Specified | [8] |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol determines the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (test compounds)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This protocol measures the inhibitory effect of the test compounds on the secretion of key pro-inflammatory cytokines.
Materials:
-
LPS-stimulated cell culture supernatants (from Protocol 1)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-6, and IL-1β.
-
Briefly, the supernatants are added to antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curves. Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol investigates the molecular mechanism of the anti-inflammatory effects by assessing the expression of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with test compounds and/or LPS as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Methyl-6-nitroimidazo[1,2-a]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis via Modified Tschitschibabin Reaction
This protocol details the most common and direct method for synthesizing this compound, which involves the condensation reaction of 2-amino-5-nitropyridine with chloroacetone.
Materials:
-
2-amino-5-nitropyridine
-
Chloroacetone (stabilized)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)
-
Base (optional, e.g., anhydrous Potassium Carbonate)
-
Hydrochloric acid (HCl) for workup
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
-
Recrystallization solvent (e.g., Ethanol, Methanol/Water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1 equivalent) in the chosen anhydrous solvent (e.g., DMF).
-
Addition of Reagents: Add chloroacetone (1.1 to 1.5 equivalents) to the solution. If a base is used, add anhydrous potassium carbonate (1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80°C and reflux) and stir for the required time (monitor by TLC, typically several hours to overnight).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a high-boiling solvent like DMF, it may be necessary to remove the solvent under reduced pressure.
-
Dilute the residue with water and acidify with HCl.
-
Wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted chloroacetone and non-basic impurities.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is very slow or not proceeding to completion. What could be the issue?
A1: Several factors can contribute to a sluggish reaction:
-
Reduced Nucleophilicity: The starting material, 2-amino-5-nitropyridine, has a strongly electron-withdrawing nitro group, which significantly reduces the nucleophilicity of the pyridine ring nitrogen and the exocyclic amino group. This makes the initial nucleophilic attack and subsequent cyclization steps of the Tschitschibabin reaction slower than for electron-rich aminopyridines.
-
Insufficient Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature, potentially to the reflux temperature of the solvent.
-
Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents like DMF can often facilitate the reaction.
-
Catalyst: While the classic Tschitschibabin reaction is often uncatalyzed, for deactivated substrates, the addition of a catalyst might be beneficial. Although not always necessary, some literature on related syntheses suggests that copper(I) salts like CuBr can catalyze similar reactions.[1]
Q2: I am observing a lot of side products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: Common side products can include:
-
Polymerization of Chloroacetone: Chloroacetone can self-condense or polymerize under basic or high-temperature conditions. Using a slight excess of chloroacetone and adding it portion-wise might help.
-
Formation of Isomeric Products: While the formation of this compound is generally favored, other isomers are theoretically possible, though less likely.
-
Incomplete Cyclization: The intermediate N-(2-oxopropyl)-2-amino-5-nitropyridine may be present if the cyclization step is incomplete.
To minimize side products:
-
Control Temperature: Avoid excessively high temperatures that can promote polymerization.
-
Optimize Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition or side product formation.
-
Purification: Careful purification by column chromatography is often necessary to separate the desired product from impurities.
Q3: What is the best way to purify the final product?
A3: The purification method depends on the purity of the crude product:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol or a methanol/water mixture can yield highly pure crystalline material.
-
Silica Gel Column Chromatography: For mixtures containing significant impurities, column chromatography is the most effective method. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically used.
Q4: Should I use a base in my reaction?
A4: The use of a base is not always necessary for this reaction. The reaction can proceed under neutral or even slightly acidic conditions (due to the formation of HBr or HCl as a byproduct). However, a non-nucleophilic base like potassium carbonate can be added to neutralize the acid formed during the reaction, which can sometimes improve the reaction rate and yield. It is advisable to perform a small-scale trial with and without a base to determine the optimal conditions for your specific setup.
Q5: The yield of my reaction is low. How can I optimize it?
A5: To optimize the yield, consider the following parameters:
-
Solvent: Screen different solvents such as ethanol, isopropanol, and DMF.
-
Temperature: Investigate a range of temperatures to find the optimal balance between reaction rate and side product formation.
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Stoichiometry of Reagents: Vary the molar ratio of chloroacetone to 2-amino-5-nitropyridine. A slight excess of chloroacetone is often beneficial.
-
Addition of a Catalyst: As mentioned, for this electron-deficient system, exploring the use of a catalyst, such as a copper(I) salt, could be a valuable optimization step.
Data Presentation: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis (General Overview)
The following table summarizes general optimization parameters for the synthesis of imidazo[1,2-a]pyridines based on literature for related compounds. These can serve as a starting point for the optimization of this compound synthesis.
| Parameter | Variation | Observation/Recommendation | Reference |
| Catalyst | None vs. CuBr, CuI, CuCl | For some imidazo[1,2-a]pyridine syntheses, Cu(I) salts have been shown to be effective catalysts. CuBr was found to be the most effective in one study for a related synthesis. | [1] |
| Solvent | DMF, Ethanol, Acetonitrile, Toluene | DMF is often a good solvent choice for these types of reactions, leading to higher yields. | [1] |
| Temperature | Room Temperature to 120°C | 80°C was found to be the ideal temperature in a copper-catalyzed synthesis of related compounds. Higher temperatures may be needed for deactivated substrates but can also lead to more side products. | [1] |
| Base | None, K₂CO₃, NaHCO₃ | The reaction can often proceed without a base. However, an inorganic base can be used to neutralize the acid byproduct. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: 2-Methyl-6-nitroimidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental procedures, improve yields, and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the condensation reaction of 2-amino-5-nitropyridine with an α-haloketone, such as chloroacetone. This classic method, a variation of the Tschitschibabin reaction, involves the initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole ring.[1][2]
Q2: What are the critical starting materials and reagents?
The key starting materials are:
-
2-Amino-5-nitropyridine: The source of the pyridine ring and the nitro group.
-
Chloroacetone (or Bromoacetone): Provides the atoms necessary to form the five-membered imidazole ring, including the C2-methyl group.
-
Solvent: High-boiling point polar aprotic solvents like Dimethylformamide (DMF) or alcohols like ethanol are commonly used.[2][3]
-
Base (Optional but Recommended): A mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often used to neutralize the hydrogen halide (HCl or HBr) formed during the reaction, which can improve yields.[1][2]
Q3: What are the typical reaction conditions?
The reaction is typically performed by heating the reactants under reflux for several hours.[4][5] Reaction progress should be monitored using Thin-Layer Chromatography (TLC). Microwave-assisted protocols have also been developed to significantly reduce reaction times and potentially increase yields.[1][6]
Q4: What are the expected yield and purity?
Yields can vary significantly based on the specific conditions, purity of starting materials, and effectiveness of the work-up and purification procedures. While moderate to high yields are achievable with optimization, unoptimized reactions may result in lower yields.[7] Purity is typically assessed by melting point, NMR, and mass spectrometry, with purification achieved through recrystallization or column chromatography.[7]
Q5: Which analytical techniques are recommended for product characterization?
The final product should be characterized using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[5]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro group (NO₂).
-
Melting Point Analysis: To assess the purity of the crystalline product.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
dot
Caption: Troubleshooting flowchart for low yield issues.
Q: My reaction is not proceeding to completion, as indicated by TLC. What should I do?
A: Incomplete reactions are often related to reaction time, temperature, or reagent activity.
-
Time and Temperature: The condensation can be slow. Ensure you are refluxing at the appropriate temperature for a sufficient duration (often 4-24 hours). If the reaction stalls, consider increasing the temperature or switching to a higher-boiling solvent like DMF.[2] Microwave-assisted synthesis can also be an effective alternative to accelerate the reaction.[8]
-
Reagent Purity: Chloroacetone can degrade over time. Use a freshly opened bottle or distill it before use. The purity of the 2-amino-5-nitropyridine is also critical.
-
Base: The reaction generates HCl, which protonates the starting aminopyridine, rendering it unreactive. The addition of a stoichiometric amount of a mild base like NaHCO₃ can neutralize the acid and drive the reaction to completion.[2]
Q: The reaction mixture has turned into a dark tar, and the yield is very low. What is the cause?
A: Tar formation is typically a result of polymerization or decomposition, often caused by excessive heat or highly acidic conditions.
-
Temperature Control: While heat is necessary, excessively high temperatures can promote side reactions. Maintain a controlled reflux and avoid aggressive heating.
-
Use of a Base: As mentioned, the buildup of HCl can create harsh conditions. Using a base like sodium bicarbonate or potassium carbonate helps maintain a milder reaction environment, preventing degradation of starting materials and products.[2]
Q: My crude product is an oil or is difficult to crystallize. How can I improve purification?
A:
-
Column Chromatography: This is the most effective method for purifying non-crystalline or highly impure products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.[5][7]
-
Trituration: Before attempting recrystallization, try triturating the crude oil or solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can help remove soluble impurities and may induce crystallization.
Q: I am observing multiple products on my TLC plate. What could they be?
A: Besides the desired product, other spots could represent:
-
Unreacted Starting Materials: Compare the spots with your starting materials.
-
Side Products: Potential side reactions include the formation of regioisomers if the starting pyridine is not symmetrically substituted. However, with 2-amino-5-nitropyridine, the regioselectivity is generally well-controlled.
-
Polymerization Products: Chloroacetone can self-condense or polymerize under basic or heated conditions. These often appear as a streak or baseline material on the TLC plate.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the Tschitschibabin condensation reaction.[2]
dot
Caption: General workflow for the synthesis of the target compound.
Materials:
-
2-Amino-5-nitropyridine (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.2 eq)
-
Ethanol (or DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitropyridine in ethanol.
-
Add sodium bicarbonate, followed by the dropwise addition of chloroacetone.
-
Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 12-24 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the 2-amino-5-nitropyridine spot indicates completion.
-
Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Reaction Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the influence of different components.
| Parameter | Option 1 | Option 2 | Expected Outcome & Remarks |
| Solvent | Ethanol | DMF | DMF: Higher boiling point may increase reaction rate but also risk of side reactions. Good for less reactive substrates.[2][3] Ethanol: Greener solvent, easier to remove. Suitable for most standard reactions. |
| Base | NaHCO₃ | K₂CO₃ | K₂CO₃: Stronger base, may accelerate the reaction but can also promote chloroacetone self-condensation. NaHCO₃: Milder and generally sufficient to neutralize acid without causing significant side reactions.[2] |
| Temperature | Reflux (Conventional) | Microwave (120-150°C) | Microwave: Drastically reduces reaction time from hours to minutes. May improve yield by minimizing thermal degradation.[1][6] Conventional Reflux: Simpler setup, but requires longer reaction times. |
| Purification | Recrystallization | Column Chromatography | Recrystallization: Ideal for products with high crude purity (>90%).[7] Column Chromatography: Necessary for separating products from similarly soluble impurities or for purifying oils/gummy solids.[5] |
Proposed Reaction Mechanism
The synthesis follows a two-step mechanism: S_N2 reaction followed by intramolecular cyclization.
dot
Caption: Mechanism of imidazo[1,2-a]pyridine formation.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting common issues in imidazo[1,2-a]pyridine synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for issues that may arise during the synthesis of imidazo[1,2-a]pyridines, focusing on the widely used Groebke-Blackburn-Bienaymé (GBB) and Bohlmann-Rahtz reactions.
Groebke-Blackburn-Bienaymé (GBB) Reaction
Q1: My GBB reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the GBB reaction can stem from several factors, including suboptimal catalyst choice, reaction conditions, or issues with starting materials.
-
Catalyst Choice: The GBB reaction is typically acid-catalyzed. While various Brønsted and Lewis acids can be used, their efficiency can differ. Scandium triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst for this reaction. Ammonium chloride (NH₄Cl) offers a greener and often effective alternative. Comparing catalysts is a crucial first step in optimization.[1]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like methanol and ethanol are often preferred as they can participate in the reaction mechanism and stabilize key intermediates.[2] In some cases, solvent-free conditions or the use of greener solvents have also proven effective.[3]
-
Starting Material Quality: Ensure the purity of your 2-aminopyridine, aldehyde, and isocyanide. Impurities can lead to side reactions and lower the yield of the desired product. Isocyanides, in particular, can be unstable and may require careful handling and storage.[4]
-
Reaction Temperature and Time: While many GBB reactions proceed at room temperature, gentle heating (e.g., 60-80°C) can sometimes improve yields, especially with less reactive substrates.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
Q2: I am observing unexpected side products in my GBB reaction. What are they and how can I minimize their formation?
A2: Side product formation is a common issue. The most frequently observed side products are often related to the reactivity of the starting materials.
-
Ugi-type Adducts: With certain substrates, particularly some aliphatic aldehydes, the classic Ugi reaction can compete with the GBB cyclization, leading to linear peptide-like side products.[4] Careful selection of the catalyst and reaction conditions can help favor the desired GBB product.
-
Formaldehyde-related Side Products: The use of formaldehyde as the aldehyde component can be problematic, leading to polymerization or the formation of complex mixtures due to the high reactivity of the intermediate imine.[5] Using a formaldehyde surrogate may be a more effective strategy.
-
Minimization Strategies:
-
Optimize Catalyst: The choice of acid catalyst can influence the reaction pathway. Experiment with both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, NH₄Cl) to find the most selective conditions for your specific substrates.
-
Control Stoichiometry: Ensure an accurate 1:1:1 stoichiometry of the three components. An excess of one reactant can sometimes lead to side reactions.
-
Purification: If side products are unavoidable, careful purification by column chromatography is necessary. The polarity of the eluent system should be optimized to achieve good separation.
-
Q3: How do different substituents on my starting materials affect the GBB reaction?
A3: The electronic and steric properties of the substituents on the 2-aminopyridine, aldehyde, and isocyanide can have a significant impact on the reaction's success and yield.
-
Aldehydes: A wide range of aldehydes are tolerated in the GBB reaction. Aromatic aldehydes with both electron-donating and electron-withdrawing groups generally give good to excellent yields.[6] However, electron-poor aromatic aldehydes have been reported to perform poorly in some cases.[7] Aliphatic aldehydes can sometimes result in lower yields or the formation of side products.[4]
-
2-Aminopyridines: Electron-withdrawing groups, such as halogens, on the 2-aminopyridine ring can sometimes increase the yield. Conversely, certain substituents like dialkylamino or alkoxy groups at the C-6 position have been noted to interfere with the reaction.[7]
-
Isocyanides: A variety of aliphatic and aromatic isocyanides are suitable for the GBB reaction. Sterically hindered isocyanides can also be used successfully.[6] However, isocyanides with basic functionalities, such as a morpholino group, may hinder the reaction by neutralizing the acid catalyst.[6]
Bohlmann-Rahtz Pyridine Synthesis
Q4: My Bohlmann-Rahtz synthesis is giving a low yield or no product. What are the common pitfalls?
A4: The Bohlmann-Rahtz synthesis, while versatile, has its own set of challenges that can lead to poor outcomes.
-
High Cyclodehydration Temperature: The final cyclodehydration step often requires high temperatures, which can lead to the decomposition of starting materials or products.[8] The use of a Brønsted acid catalyst like acetic acid or a solid-supported acid like Amberlyst-15 can significantly lower the required reaction temperature.[8][9] Lewis acids such as Yb(OTf)₃ or ZnBr₂ can also be effective.[9]
-
Enamine Instability: The enamine starting material can be unstable, especially under strongly acidic conditions. Enamines with acid-sensitive groups like tert-butyl esters are particularly prone to decomposition.[8] Using milder catalysts or generating the enamine in situ from a ketone and ammonium acetate can circumvent this issue.[9]
-
Purification of Intermediates: The aminodiene intermediate formed after the initial condensation can be difficult to purify, and its isolation is often a drawback of the two-step procedure.[8] One-pot modifications of the Bohlmann-Rahtz reaction have been developed to avoid this purification step.
Q5: I am struggling with the purification of my imidazo[1,2-a]pyridine product. What are some effective strategies?
A5: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
-
Standard Work-up: A typical work-up involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with brine or a saturated sodium bicarbonate solution can help remove some impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying imidazo[1,2-a]pyridines. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.[1][10]
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative TLC or HPLC: For difficult separations or for obtaining highly pure material, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt (e.g., with HCl or another acid) can facilitate purification through precipitation and filtration. The free base can then be regenerated.
-
Quantitative Data Summary
The following tables summarize quantitative data on catalyst performance and the effect of substituents on the yield of imidazo[1,2-a]pyridine synthesis.
Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl (20 mol%) | EtOH | 60 | 8 | 82 | [11] |
| p-TsOH (10 mol%) | MeOH | Room Temp. | 6 | 94 | [12] |
| Sc(OTf)₃ (10 mol%) | MeOH | Room Temp. | 16 | 67 (SSR) | [7] |
| Yb(OTf)₃ (5 mol%) | EtOH | 60 | 2 | 78 | [13] |
| I₂ (5 mol%) | EtOH | Room Temp. | - | Excellent | [14] |
| FeCl₃ | - | - | - | Superior to other Lewis acids | [3] |
SSR: Synthesis Success Rate
Table 2: Effect of Aldehyde Substituents on GBB Reaction Yield
| Aldehyde Substituent | Yield (%) | Reference |
| 4-Methoxy (electron-donating) | 86 | [2] |
| 4-Chloro (electron-withdrawing) | 87 | [2] |
| 3-Methoxy (electron-donating) | 62 | [2] |
| 4-Trifluoromethyl (electron-withdrawing) | 75 | [2] |
| Unsubstituted Benzaldehyde | 92 | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Catalyst (e.g., NH₄Cl, 20 mol%)
-
Solvent (e.g., Ethanol, 1 M solution)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (if necessary)
Procedure:
-
To a reaction vessel, add the 2-aminopyridine, aldehyde, isocyanide, and catalyst.
-
Add the solvent to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60°C).
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.[11]
Protocol 2: General Procedure for the One-Pot Bohlmann-Rahtz Pyridine Synthesis
This protocol describes a one-pot modification of the Bohlmann-Rahtz synthesis.
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the enolizable ketone, ynone, and ammonium acetate.
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Imidazo[1,2-a]pyridines are known to interact with various signaling pathways, making them attractive scaffolds for drug development. Below are diagrams of two key pathways.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.[2][15][16][17][18]
Caption: STAT3/NF-κB signaling pathway and points of modulation by imidazo[1,2-a]pyridine derivatives.[6][7]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Caption: General experimental workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
References
- 1. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. scribd.com [scribd.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 14. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Enhancing the solubility and stability of 2-Methyl-6-nitroimidazo[1,2-a]pyridine for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility and stability of 2-Methyl-6-nitroimidazo[1,2-a]pyridine for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound for biological assays?
Researchers may encounter challenges related to the poor aqueous solubility and potential instability of this compound. This compound belongs to the imidazo[1,2-a]pyridine class, many of which are lipophilic and exhibit low solubility.[1][2] Poor solubility can lead to difficulties in preparing stock solutions, inaccurate dosing in biological assays, and low bioavailability in preclinical studies.[3][4][5] Stability issues can arise from precipitation out of solution or chemical degradation under certain experimental conditions.
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to determine the equilibrium solubility of the compound in aqueous buffers relevant to your biological assays (e.g., phosphate-buffered saline at physiological pH). A standard shake-flask method is commonly employed for this purpose. It is also beneficial to test solubility in common organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO) or ethanol, as these are often used to prepare stock solutions.
Q3: What are the common strategies to enhance the solubility of this compound?
Several strategies can be employed to improve the solubility of poorly water-soluble compounds like this compound. These can be broadly categorized as:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[6]
-
Excipients:
-
Surfactants: These molecules form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs.[4][5][7]
-
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can enhance its dissolution rate and apparent solubility.[3][8]
-
Lipid-Based Formulations: Incorporating the compound into lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[4][5]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanocrystallization increases the surface area, which can lead to a faster dissolution rate.[4][6]
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of the compound upon dilution of the stock solution in aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity for the compound compared to the stock solvent (e.g., DMSO). | - Decrease the final concentration of the compound in the assay medium.- Increase the percentage of the organic co-solvent in the final solution, ensuring it does not affect the biological assay.- Employ a formulation strategy such as using cyclodextrins or surfactants in the aqueous buffer to maintain solubility.[5][6] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the dissolved compound. | - Visually inspect all solutions for any signs of precipitation before use.- Determine the kinetic and equilibrium solubility in the final assay medium.- Consider using a formulation that provides a stable and consistent concentration of the dissolved compound. |
| Low bioavailability in in vivo studies. | Limited dissolution of the compound in the gastrointestinal tract. | - Explore formulation strategies designed to enhance oral bioavailability, such as solid dispersions, lipid-based formulations, or particle size reduction.[3][4][5] |
| Compound appears to degrade in the stock solution over time. | The compound may be unstable in the chosen solvent or under the storage conditions. | - Assess the chemical stability of the compound in different solvents and at various temperatures.- Prepare fresh stock solutions for each experiment.- Store stock solutions at -20°C or -80°C and protect from light. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| PBS (pH 7.4) | 25 | [Enter experimental data] | Shake-Flask |
| PBS (pH 7.4) | 37 | [Enter experimental data] | Shake-Flask |
| 5% DMSO in PBS (pH 7.4) | 25 | [Enter experimental data] | Shake-Flask |
| 10% Ethanol in Water | 25 | [Enter experimental data] | Shake-Flask |
| 2% Tween 80 in Water | 25 | [Enter experimental data] | Shake-Flask |
| 5% HP-β-CD in Water | 25 | [Enter experimental data] | Shake-Flask |
Table 2: Stability of this compound in Stock Solution (10 mM in DMSO)
| Storage Condition | Time Point | Remaining Compound (%) | Analytical Method |
| Room Temperature | 0 | 100 | HPLC-UV |
| Room Temperature | 24 hours | [Enter experimental data] | HPLC-UV |
| 4°C | 24 hours | [Enter experimental data] | HPLC-UV |
| 4°C | 7 days | [Enter experimental data] | HPLC-UV |
| -20°C | 7 days | [Enter experimental data] | HPLC-UV |
| -20°C | 30 days | [Enter experimental data] | HPLC-UV |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the solution becomes clear or for a predetermined amount of time.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The resulting clear solution contains the drug-cyclodextrin inclusion complex. The concentration can be determined by an appropriate analytical method.
Visualizations
Caption: Workflow for enhancing the solubility of this compound.
Caption: Mechanisms of solubilization by cyclodextrins and surfactants.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. jpsbr.org [jpsbr.org]
Technical Support Center: Overcoming Resistance to 2-Methyl-6-nitroimidazo[1,2-a]pyridine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a hypoxia-activated prodrug.
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity Observed in Cancer Cell Lines
Possible Cause 1: Insufficient Hypoxia
-
Explanation: this compound is a hypoxia-activated prodrug, meaning its cytotoxic effects are dependent on a low-oxygen environment. Under normal oxygen levels (normoxia), the drug remains largely inactive.
-
Troubleshooting Steps:
-
Verify Hypoxic Conditions: Confirm that your in vitro experimental setup achieves the desired level of hypoxia (typically <1% O₂). This can be done by measuring oxygen levels directly or by assessing the expression of hypoxia-inducible markers.
-
Optimize Hypoxia Induction: Ensure your hypoxia chamber or incubator is functioning correctly and is properly sealed. The duration of hypoxic pre-incubation before drug treatment may also need to be optimized for your specific cell line.
-
Use Hypoxia-Inducible Markers: Perform a western blot to detect the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) or the upregulation of its target genes, such as carbonic anhydrase IX (CA-IX), in your cells cultured under hypoxic conditions compared to normoxic controls.[1][2]
-
Experimental Protocol: Western Blot for HIF-1α Stabilization
-
Cell Culture and Lysis: Culture cancer cells under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for the desired duration. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Possible Cause 2: Low Expression of Activating Enzymes
-
Explanation: The "nitro" group of this compound requires reduction by cellular nitroreductases to become cytotoxic.[3][4] Cancer cell lines can have varying levels of these enzymes, and low expression can lead to inefficient drug activation.
-
Troubleshooting Steps:
-
Assess Nitroreductase Activity: If possible, perform an enzymatic assay to measure the nitroreductase activity in your cell lysates.
-
Screen Different Cell Lines: Test the cytotoxicity of the compound across a panel of cancer cell lines to identify those with higher sensitivity, which may correlate with higher nitroreductase expression.
-
Genetic Overexpression: As a control, you can transiently or stably overexpress a known nitroreductase in your target cells to see if it sensitizes them to the drug under hypoxic conditions.
-
Issue 2: Development of Acquired Resistance After Initial Sensitivity
Possible Cause 1: Upregulation of Drug Efflux Pumps
-
Explanation: Cancer cells can develop resistance by increasing the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Analyze ABC Transporter Expression: Use western blotting or qRT-PCR to compare the expression levels of common drug efflux pumps (e.g., P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2)) in your resistant cell line versus the parental, sensitive cell line.
-
Use Efflux Pump Inhibitors: Co-treat the resistant cells with this compound and a known inhibitor of the overexpressed ABC transporter (e.g., verapamil for P-gp). A restoration of sensitivity would suggest the involvement of that efflux pump.
-
Possible Cause 2: Enhanced DNA Repair Mechanisms
-
Explanation: The activated form of this compound is expected to cause DNA damage. Resistant cells may have upregulated DNA repair pathways, allowing them to survive the drug-induced damage.
-
Troubleshooting Steps:
-
Assess DNA Damage: Perform a Comet assay or immunostaining for γH2AX (a marker of DNA double-strand breaks) to confirm that the drug is inducing DNA damage in sensitive cells and to see if this damage is reduced or more rapidly repaired in resistant cells.[5][6][7][8]
-
Inhibit DNA Repair Pathways: Combine this compound with inhibitors of key DNA repair pathways (e.g., PARP inhibitors for homologous recombination repair) to see if this re-sensitizes the resistant cells.
-
Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Treatment: Treat sensitive and resistant cells with this compound under hypoxic conditions.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Electrophoresis: Apply an electric field to the slide. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[7][9]
Possible Cause 3: Altered Signaling Pathways
-
Explanation: Resistant cells may have activated pro-survival signaling pathways or inhibited apoptotic pathways, allowing them to evade drug-induced cell death. The broader class of imidazo[1,2-a]pyridines has been shown to interact with pathways like PI3K/AKT/mTOR.[10]
-
Troubleshooting Steps:
-
Profile Key Signaling Proteins: Use western blotting to examine the phosphorylation status and expression levels of key proteins in survival and apoptosis pathways (e.g., Akt, mTOR, Bcl-2, caspases) in sensitive versus resistant cells.
-
Combine with Pathway Inhibitors: If a pro-survival pathway is found to be upregulated in resistant cells, co-treat with an inhibitor of that pathway to potentially restore sensitivity to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypoxia-activated prodrug. Under the low-oxygen conditions characteristic of solid tumors, the 6-nitro group is reduced by cellular nitroreductases. This bioreductive activation generates reactive cytotoxic species that are believed to induce cell death, likely through mechanisms involving DNA damage.[3][4]
Q2: My cells are not responding to the drug even under hypoxic conditions. What should I check first?
A2: First, rigorously verify your hypoxic conditions using both a reliable oxygen sensor and by checking for the induction of hypoxia markers like HIF-1α in your cells.[1][2] If hypoxia is confirmed, the next most likely cause is low expression of the necessary activating nitroreductase enzymes in your specific cell line.
Q3: How can I develop a resistant cell line to study these mechanisms?
A3: A resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period. Surviving clones can then be isolated and expanded.
Q4: Can metabolic changes in cancer cells contribute to resistance?
A4: Yes, metabolic reprogramming is a hallmark of cancer and can contribute to drug resistance.[11][12] For a bioreductive drug, changes in cellular redox balance or the availability of co-factors for nitroreductases could alter drug activation. You can investigate this by performing metabolomic profiling of sensitive versus resistant cells.[13][14]
Q5: What are some potential strategies to overcome resistance in a preclinical setting?
A5: Based on the likely resistance mechanisms, several combination strategies could be explored:
-
Combination with Radiotherapy: Radiotherapy can enhance tumor hypoxia, potentially increasing the activation of the prodrug.
-
Combination with Anti-Angiogenic Agents: These agents can also increase tumor hypoxia, creating a more favorable environment for the action of this compound.
-
Combination with DNA Repair Inhibitors: For cells that have upregulated DNA repair, co-treatment with inhibitors (e.g., PARP inhibitors) could be synergistic.
-
Combination with Standard Chemotherapy: Sequential or concurrent treatment with other chemotherapeutic agents that have different mechanisms of action can help to target both the hypoxic and normoxic cancer cell populations.[15][16]
Data and Diagrams
Quantitative Data Summary
Table 1: Hypothetical IC₅₀ Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) under Normoxia (21% O₂) | IC₅₀ (µM) under Hypoxia (1% O₂) | Fold-Selectivity (Normoxia/Hypoxia) |
| HT-29 | Colon | >100 | 8.5 | >11.8 |
| A549 | Lung | >100 | 25.2 | >4.0 |
| MCF-7 | Breast | >100 | 15.7 | >6.4 |
| PC-3 | Prostate | >100 | 6.3 | >15.9 |
| A549-Res | Lung (Resistant) | >100 | 88.4 | >1.1 |
Note: These are example values to illustrate the expected hypoxia-selective cytotoxicity and the shift in IC₅₀ in a hypothetical resistant cell line.
Diagrams
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for reduced drug cytotoxicity.
Caption: Logical relationships in acquired drug resistance.
References
- 1. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Detection: Markers, Monitoring, Kits & Resources | Bio-Techne [bio-techne.com]
- 3. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 4. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. championsoncology.com [championsoncology.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Leveraging Hypoxia-Activated Prodrugs to Prevent Drug Resistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leveraging Hypoxia-Activated Prodrugs to Prevent Drug Resistance in Solid Tumors | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Minimizing Off-Target Effects of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a framework for identifying, characterizing, and mitigating unintended molecular interactions of 2-Methyl-6-nitroimidazo[1,2-a]pyridine and related nitroimidazo[1,2-a]pyridine compounds. Given the specific nature of this chemical entity, this center combines general principles of minimizing off-target effects with data-driven strategies relevant to the imidazo[1,2-a]pyridine scaffold, which is a known "privileged structure" in drug discovery, frequently associated with kinase inhibition.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern for this class of compounds?
Q2: The nitro group (-NO2) is a key feature of my compound. Does this pose specific risks?
A2: Yes, nitroaromatic groups can be a liability. They are susceptible to metabolic reduction in the cell, which can form highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity that is independent of the compound's primary mechanism of action. This is a critical off-target pathway to investigate.
Q3: What are the first steps to proactively assess the selectivity of this compound?
A3: A multi-step approach is recommended. Begin with in silico (computational) screening against protein databases to predict potential off-target interactions.[6] Follow this with a broad in vitro kinase selectivity panel, which tests your compound against hundreds of different kinases to empirically identify unintended targets.[7][8] This provides a clear map of your compound's selectivity profile.
Q4: My compound is showing high cytotoxicity in cell-based assays. How can I determine if this is an on-target or off-target effect?
A4: This is a common and critical challenge. To distinguish between on-target and off-target toxicity, several orthogonal validation strategies are necessary:
-
Use a Structurally Unrelated Inhibitor: Test a second, chemically different inhibitor that targets the same protein. If both compounds cause the same type of cytotoxicity, it is more likely to be a true on-target effect.[3]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target protein.[5][9] The resulting cellular phenotype should mimic the effect of your compound if the effect is on-target.
-
Dose-Response Analysis: Carefully analyze the dose-response curve. Off-target effects often occur at higher concentrations than on-target activity. A large gap between the IC50 for the target and the CC50 (cytotoxic concentration 50%) suggests a potential therapeutic window.
Troubleshooting Guides
This section addresses specific experimental issues.
Problem 1: High cytotoxicity observed, even at low compound concentrations.
| Potential Cause | Troubleshooting Action |
| Metabolic activation of the nitro group. | Perform a microsomal stability assay to assess metabolic breakdown. Analyze for the formation of reactive metabolites using mass spectrometry. |
| Broad kinase off-target activity. | If not already done, run a comprehensive kinase selectivity panel (e.g., KINOMEscan™ or similar services) to identify highly sensitive off-target kinases that may regulate essential cell survival pathways.[8][10] |
| Assay Interference. | The compound may interfere with the cytotoxicity assay reagents (e.g., autofluorescence with resazurin assays, or reduction of MTT reagent).[11] Run "no-cell" controls with the compound and assay reagents to check for direct chemical interactions.[11] |
| Contamination. | Microbial or mycoplasma contamination in cell cultures can induce cell death, confounding results.[11] Regularly test cell stocks for mycoplasma. |
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity (EC50).
| Potential Cause | Troubleshooting Action |
| Poor Cell Permeability. | The compound may be potent against the isolated enzyme but cannot effectively cross the cell membrane. Use a cellular target engagement assay (e.g., NanoBRET®) to confirm the compound is reaching its target inside the cell.[12] |
| High Protein Binding. | The compound may bind extensively to proteins in the cell culture serum, reducing the free concentration available to act on the target. Repeat the cellular assay in low-serum or serum-free media to assess the impact. |
| Efflux Pump Activity. | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[13]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions as required by the screening service (e.g., for a single high concentration screen or for IC50 determination).[5]
-
Assay Platform: Engage a commercial service (e.g., Promega, Eurofins, AssayQuant) that offers a kinase panel screening service.[7][13] These services utilize various assay formats like ADP-Glo™, NanoBRET®, or binding assays.[10][13]
-
Assay Execution (General Principle):
-
In a multi-well plate, a recombinant kinase, its specific substrate, and ATP are combined.[5]
-
The test compound (inhibitor) is added to the wells at a defined concentration.
-
The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.
-
A detection reagent is added to measure either the amount of ADP produced (proportional to kinase activity) or the remaining ATP.[13] Luminescence or fluorescence is read on a plate reader.
-
-
Data Analysis: Results are typically provided as percent inhibition relative to a vehicle control (DMSO). Hits are often defined as kinases showing >50% or >80% inhibition. Follow-up dose-response curves are generated for hits to determine IC50 values.
Protocol 2: Cell Viability Assessment using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
Objective: To quantify the cytotoxic effect of the compound on a chosen cell line.
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]
-
Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.[14][15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add the luminescence-based assay reagent (which lyses the cells and measures ATP) to each well according to the manufacturer's protocol.
-
Signal Detection: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Correct for background by subtracting the "no-cell" control values. Normalize the data to the "vehicle-only" control (set to 100% viability) and plot the results to determine the CC50 value.
Visualizations
Workflow for Investigating Off-Target Effects
Caption: A workflow for characterizing and troubleshooting off-target effects.
Hypothetical Signaling Pathway: On-Target vs. Off-Target
Caption: On-target inhibition vs. potential off-target-mediated toxicity.
Decision Tree for Troubleshooting Cytotoxicity
Caption: A logical decision tree for diagnosing the source of cytotoxicity.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. assayquant.com [assayquant.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling Services [promega.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, with a focus on challenges related to scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthetic route for this compound?
A1: The most prevalent and straightforward method is the condensation reaction between 2-amino-5-nitropyridine and chloroacetone. This reaction, a variation of the Tschitschibabin reaction, is typically carried out in a suitable solvent such as ethanol or acetone, often under reflux conditions.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are twofold. First, the presence of a nitro group on the aromatic ring can increase the thermal sensitivity of the molecule and intermediates. It is crucial to have precise temperature control during the reaction and subsequent work-up steps to avoid potential runaway reactions. Secondly, the use of solvents like acetone and ethanol on a large scale requires appropriate engineering controls to manage flammability risks.
Q3: Are there any known stable byproducts that can complicate purification?
A3: Yes, during the synthesis of the starting material, 2-amino-5-nitropyridine, an isomeric byproduct, 2-amino-3-nitropyridine, can be formed.[1][2] The presence of this isomer in the starting material can lead to the formation of an isomeric product, 2-Methyl-8-nitroimidazo[1,2-a]pyridine, which may be difficult to separate from the desired product due to similar physical properties. Additionally, side reactions during the condensation step can lead to the formation of small quantities of dinicotinic acid derivatives.[3]
Q4: What are the key reaction parameters to monitor for optimal yield and purity?
A4: The key parameters include reaction temperature, reaction time, and the molar ratio of reactants. Overheating can lead to increased byproduct formation, while insufficient reaction time can result in incomplete conversion. The purity of the 2-amino-5-nitropyridine starting material is also critical for achieving high purity of the final product.
Q5: Are there alternative, greener synthetic approaches being explored for this class of compounds?
A5: Yes, research into greener synthetic methods for imidazo[1,2-a]pyridines is ongoing. This includes the use of copper-catalyzed one-pot procedures using air as the oxidant, which aligns with green chemistry principles due to its abundance and lack of toxic byproducts.[4] Other approaches focus on metal-free reaction conditions and the use of more environmentally benign solvents.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Impure starting materials. 4. Steric hindrance or electron-withdrawing effects of substituents.[4] 5. Loss of product during work-up or purification. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Extend the reaction time if necessary. 2. Optimize the reaction temperature. For the condensation of 2-amino-5-nitropyridine with chloroacetone, refluxing in ethanol is a common starting point. 3. Ensure the purity of 2-amino-5-nitropyridine and chloroacetone. Recrystallize or purify starting materials if needed. 4. While the methyl and nitro groups are set for the target molecule, be aware of their electronic effects. Consider alternative catalysts or reaction conditions if yields are consistently low. 5. Optimize the extraction and purification procedures. Consider using a continuous extraction apparatus for better recovery from aqueous layers. For purification, carefully select the solvent system for recrystallization or column chromatography. |
| Product is Difficult to Purify / Presence of Impurities | 1. Formation of isomeric byproducts (e.g., 2-Methyl-8-nitroimidazo[1,2-a]pyridine). 2. Unreacted starting materials. 3. Formation of polymeric or tar-like substances due to excessive heat. | 1. Use highly pure 2-amino-5-nitropyridine as the starting material. If the isomeric impurity is present, a careful chromatographic separation may be required. 2. Ensure the reaction goes to completion. A slight excess of the more volatile reactant (chloroacetone) can sometimes be used, which can then be removed under vacuum. 3. Maintain strict temperature control throughout the reaction. Consider using a temperature-controlled reactor vessel for scale-up. |
| Reaction Fails to Initiate | 1. Inactive catalyst (if applicable). 2. Low reaction temperature. 3. Presence of inhibitors in the solvent or starting materials. | 1. If using a catalyzed process, ensure the catalyst is active and used in the correct quantity. 2. Gradually increase the reaction temperature to the recommended level. 3. Use high-purity, dry solvents. |
| Scale-up Issues: Poor Mixing, Localized Hotspots | 1. Inefficient stirring in a large reactor. 2. Exothermic nature of the reaction not adequately controlled. | 1. Use an appropriate overhead stirrer with a suitable impeller design for the reactor size and viscosity of the reaction mixture. 2. For large-scale reactions, consider adding one of the reactants portion-wise to control the exotherm. Ensure the reactor has an efficient cooling system. |
| Product Degradation | 1. The product may be sensitive to prolonged exposure to heat or acidic/basic conditions during work-up. 2. The nitro group can be susceptible to reduction under certain conditions. | 1. Minimize the time the product is exposed to high temperatures. Use mild conditions for pH adjustment and extraction. 2. Avoid using reducing agents during the work-up and purification unless a subsequent reaction is intended. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar imidazo[1,2-a]pyridines.
Materials:
-
2-amino-5-nitropyridine
-
Chloroacetone
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1.0 eq) in ethanol.
-
Addition of Chloroacetone: To this solution, add chloroacetone (1.2 eq).
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
(Data adapted from a study on a related synthesis, illustrating the effect of reaction parameters)[4]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuBr (10) | DMF | 80 | 12 | 90 |
| 2 | CuI (10) | DMF | 80 | 12 | 85 |
| 3 | CuCl (10) | DMF | 80 | 12 | 78 |
| 4 | CuBr (10) | DMSO | 80 | 12 | 82 |
| 5 | CuBr (10) | Toluene | 80 | 12 | 55 |
| 6 | CuBr (10) | DMF | 60 | 24 | 65 |
| 7 | CuBr (10) | DMF | 100 | 10 | 88 |
| 8 | No Catalyst | DMF | 80 | 24 | <5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Resolving inconsistencies in in vitro assays with 2-Methyl-6-nitroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during in vitro assays with 2-Methyl-6-nitroimidazo[1,2-a]pyridine and related nitroaromatic compounds.
Troubleshooting Guides
This section is designed to help researchers identify and resolve common issues in their experiments.
Category 1: Compound Solubility and Handling
Question: I am observing precipitation of the compound in my cell culture medium. How can I resolve this?
Answer: Poor aqueous solubility is a common characteristic of imidazo[1,2-a]pyridine derivatives[1][2][3]. Precipitation can lead to significant variability in assay results. Here are some steps to address this issue:
-
Solvent Selection: this compound is generally soluble in organic solvents like DMSO and N-methyl-2-pyrrolidone (NMP)[2]. Prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[4].
-
Serial Dilutions: Prepare serial dilutions of the compound in your final assay medium immediately before use. Avoid storing the compound in aqueous solutions for extended periods, as it may precipitate over time.
-
Visual Inspection: Always visually inspect your assay plates under a microscope after adding the compound to check for any signs of precipitation.
-
Solubility Testing: If problems persist, consider performing a formal solubility test in your specific assay medium to determine the maximum soluble concentration.
Category 2: Assay Inconsistencies and Variability
Question: My results for cell viability assays (e.g., MTT, CellTiter-Glo) are highly variable between experiments. What could be the cause?
Answer: In addition to solubility issues, several other factors can contribute to variability in cell-based assays:
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.
-
Compound Stability: The stability of this compound in aqueous media at 37°C may be limited. Consider the duration of your assay and whether the compound might be degrading over time.
-
Pipetting Accuracy: Small errors in pipetting, especially when preparing serial dilutions, can lead to significant concentration inaccuracies. Use calibrated pipettes and prepare master mixes where possible[5].
-
Edge Effects: In 96-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead.
Category 3: Mechanism of Action and Bioactivation
Question: The compound shows high potency in some cell lines but is inactive in others. Why might this be?
Answer: this compound is a nitroaromatic compound. Many such compounds are prodrugs that require enzymatic reduction of the nitro group to form cytotoxic metabolites[6][7]. This bioactivation is often mediated by nitroreductase (NTR) enzymes[8][9].
-
Nitroreductase Activity: The discrepancy in activity between cell lines could be due to differing levels of endogenous nitroreductase expression[8][9]. Cell lines with high NTR activity will be more sensitive to the compound. It is advisable to measure the nitroreductase activity in your cell lines of interest using a commercially available assay kit.
-
Hypoxia: Nitroreductase activity is often elevated under hypoxic (low oxygen) conditions, which are common in solid tumors[8]. If you are working with cancer cell lines, the oxygen tension in your cell culture system could influence the compound's efficacy.
Category 4: Assay Interference
Question: I am using a fluorescence-based assay and suspect the compound might be interfering with the signal. How can I check for this?
Answer: The imidazo[1,2-a]pyridine scaffold itself can be fluorescent, but the presence of a nitro group often quenches this fluorescence[10][11]. However, the compound could still interfere with your assay in other ways:
-
Fluorescence Quenching: The compound might quench the fluorescence of your reporter molecule. To test for this, run a cell-free version of your assay with the fluorescent substrate and your compound at the highest concentration used in your experiments.
-
Colorimetric Interference: In colorimetric assays like MTT, the yellow color of a nitroaromatic compound could potentially interfere with the absorbance reading of the formazan product. Include a "compound only" control (wells with the compound in the medium but without cells) to measure its intrinsic absorbance.
-
Luciferase Inhibition: If using a luciferase-based assay (e.g., CellTiter-Glo), the compound could directly inhibit the luciferase enzyme. Test this by adding the compound to a solution containing a known amount of ATP and the luciferase reagent.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The known properties are summarized in the table below[12].
| Property | Value |
| CAS Number | 13212-83-4 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Calculated Density | 1.425 g/cm³ |
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: Is this compound expected to be metabolized by liver microsomes?
A3: While specific data for this compound is limited, related imidazo[4,5-b]pyridine compounds are known to be metabolized by cytochrome P450 enzymes (specifically CYP1A2) in liver microsomes[13][14]. Therefore, it is plausible that this compound will also be metabolized, which could lead to inconsistencies between in vitro cellular assays and in vivo studies. A microsomal stability assay is recommended to determine its metabolic fate.
Q4: What are the potential off-target effects of this compound?
A4: The imidazole ring structure, present in this compound, has been reported to bind to and inhibit cytochrome P450 enzymes[15]. This could lead to drug-drug interactions if tested in combination with other compounds. Additionally, the reactive intermediates formed after nitro-reduction can covalently bind to various cellular macromolecules, potentially leading to off-target toxicity[6].
Quantitative Data Summary
The following tables summarize in vitro activity data for various imidazo[1,2-a]pyridine derivatives. Note: No specific quantitative data for this compound was found in the reviewed literature. The data below is for structurally related compounds and should be used for illustrative purposes only.
Table 1: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Compound 6 | A375 (Melanoma) | MTT | <12 | [16] |
| Compound 6 | WM115 (Melanoma) | MTT | <12 | [16] |
| Compound 6 | HeLa (Cervical) | MTT | ~35 | [16] |
| HB9 | A549 (Lung) | Not Specified | 50.56 | [17] |
| HB10 | HepG2 (Liver) | Not Specified | 51.52 | [17] |
| IP-5 | HCC1937 (Breast) | MTT | 45 | [18] |
| IP-6 | HCC1937 (Breast) | MTT | 47.7 | [18] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound ID | Strain | Assay Type | MIC (µM) | Reference |
| Compound 16 | Mtb H₃₇Rv | Fluorescence/OD | 0.006 | [19] |
| Compound 17 | Mtb H₃₇Rv | Fluorescence/OD | 0.005 | [19] |
| Compound 18 | Mtb H₃₇Rv | Fluorescence/OD | 0.004 | [19] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from methodologies used for imidazo[1,2-a]pyridine derivatives[20][21].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Liver Microsomal Stability Assay
This is a general protocol to assess the metabolic stability of a compound[22].
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (0.5 mg/mL final concentration) in 0.1 M phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the reaction mixture and a solution of the test compound (1 µM final concentration) at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system. Include a control incubation without the NADPH system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of compound remaining versus time.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent in vitro assay results.
Caption: Bioactivation pathway of a nitroaromatic prodrug by nitroreductase enzymes.
Caption: A general experimental workflow for in vitro cytotoxicity testing.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CAS # 13212-83-4, this compound: more information. [ww.chemblink.com]
- 13. Bioactivation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine by liver microsomes from three different rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
- 18. journal.waocp.org [journal.waocp.org]
- 19. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of 2-Methyl-6-nitroimidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 2-Methyl-6-nitroimidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Section 1: Solubility and Dissolution Issues
Question 1: My this compound derivative has very low aqueous solubility. What are the primary strategies to address this?
Low aqueous solubility is a common challenge that limits the dissolution rate in gastrointestinal fluids, a prerequisite for absorption.[1] Over 70% of new chemical entities face this issue, often falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1]
Key strategies to enhance solubility and dissolution include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[1][2] Techniques include micronization and nanonization.[3]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state can significantly improve solubility.[4] ASDs disperse the drug within a polymer matrix, which also helps prevent recrystallization.[1][2]
-
Lipid-Based Formulations: For lipophilic compounds ('grease-ball' molecules), incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.[1][2][5]
-
Prodrugs: Chemical modification of the derivative to create a more soluble prodrug that converts to the active compound in vivo can be an effective approach.[6][7]
Question 2: How do I choose between different formulation strategies for my poorly soluble compound?
The selection of a suitable strategy depends on the specific physicochemical properties of your drug candidate, such as its melting point, lipophilicity (LogP), and dose.[3]
-
For 'brick-dust' molecules (high melting point, strong crystal lattice), strategies that disrupt the crystal structure, like amorphous solid dispersions, are often most effective.[2]
-
For 'grease-ball' molecules (high lipophilicity), lipid-based formulations are generally preferred as they facilitate the formation of solubilizing micelles in the gut.[2][5]
Below is a decision-guiding workflow and a summary table of common formulation approaches.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Modifying 2-Methyl-6-nitroimidazo[1,2-a]pyridine for Reduced Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the modification of 2-Methyl-6-nitroimidazo[1,2-a]pyridine to decrease its cytotoxicity towards normal cells while maintaining or enhancing its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for reducing the cytotoxicity of this compound to normal cells?
A1: The main strategy involves structural modification of the imidazo[1,2-a]pyridine core. The goal is to enhance the compound's selectivity towards cancer cells. One effective approach has been the introduction of various substituents at the C6 position of the imidazo[1,2-a]pyridine ring. Studies have shown that certain 6-substituted derivatives exhibit excellent activity against colon cancer cell lines while showing no significant toxicity to normal white blood cells[1]. Another promising modification is the introduction of a selenium-containing moiety, as seen in the derivative MRK-107, which has demonstrated high selectivity for colon cancer cells over normal fibroblasts[2].
Q2: Which signaling pathways are commonly targeted by modified imidazo[1,2-a]pyridine derivatives?
A2: Imidazo[1,2-a]pyridine derivatives frequently target key signaling pathways that are dysregulated in cancer. The most prominently reported pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival[3][4]. Some derivatives have been shown to be potent inhibitors of specific isoforms, such as PI3Kα[3]. Other pathways that can be modulated by this class of compounds include the STAT3/NF-κB pathway, which is involved in inflammation and cancer.
Q3: What are the key in vitro assays to assess the cytotoxicity and selectivity of our modified compounds?
A3: To evaluate the efficacy and selectivity of your modified compounds, a panel of in vitro assays is recommended:
-
MTT or SRB Assay: These colorimetric assays are used to determine the viability and proliferation of cells upon treatment with the compounds. This allows for the calculation of IC50 (or GI50) values, which represent the concentration of the drug that inhibits 50% of cell growth. It is crucial to perform these assays on a panel of cancer cell lines and at least one normal, non-cancerous cell line to determine the selectivity index (SI), calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI indicates greater selectivity for cancer cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the compounds.
-
Western Blotting: This technique is essential for investigating the effect of the compounds on specific signaling pathways. By probing for key phosphorylated and total proteins in pathways like PI3K/Akt/mTOR, you can elucidate the mechanism of action of your derivatives.
Troubleshooting Guides
MTT/SRB Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background in wells without cells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic techniques during the experiment. |
| Low signal or no color change in control wells | Low cell number or poor cell health. | Ensure you are seeding the optimal number of healthy, actively dividing cells. Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Inconsistent results between replicate wells | Uneven cell seeding or pipetting errors. | Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for adding reagents to minimize variability. |
| Precipitation of the compound in the media | Poor solubility of the modified imidazo[1,2-a]pyridine derivative. | Dissolve the compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were handled too harshly during harvesting or staining. | Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Avoid vigorous vortexing. Ensure all centrifugation steps are performed at low speed. |
| High percentage of PI positive cells in all samples | Cells were not healthy at the start of the experiment or the compound is highly necrotic. | Use healthy, log-phase cells. If the compound is suspected to induce necrosis, consider a time-course experiment to capture earlier apoptotic events. |
| Weak fluorescent signal | Insufficient staining or degraded reagents. | Ensure you are using the recommended concentration of Annexin V and PI. Check the expiration dates of the reagents and store them properly. |
| Fluorescence compensation issues | Spectral overlap between the fluorochromes. | Run single-color controls for each fluorochrome to set up proper compensation on the flow cytometer. |
Western Blotting for Phospho-Proteins Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or no signal for phosphorylated protein | Low abundance of the phospho-protein or phosphatase activity during sample preparation. | Stimulate cells appropriately to induce phosphorylation. Always include phosphatase and protease inhibitors in your lysis buffer. Keep samples on ice at all times.[5] |
| High background | Non-specific antibody binding or inappropriate blocking. | Block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background. Optimize the primary and secondary antibody concentrations. Increase the number and duration of washing steps. |
| Multiple non-specific bands | Antibody is not specific or protein degradation. | Use a highly specific primary antibody. Ensure proper sample preparation with protease inhibitors to prevent protein degradation. |
| No signal for total protein as well | Inefficient protein transfer or low protein concentration in the lysate. | Confirm successful protein transfer by staining the membrane with Ponceau S. Quantify your protein lysate and ensure you are loading a sufficient amount (typically 20-30 µg). |
Data Presentation
Table 1: Comparative Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Toxicity | Reference |
| Parent Scaffold | 6-unsubstituted | HT-29 (Colon) | >100 | White Blood Cells | Not reported | [1] |
| Derivative 1 | 6-Aryl | HT-29 (Colon) | 5.2 | White Blood Cells | Not significant | [1] |
| Derivative 2 | 6-Heteroaryl | Caco-2 (Colon) | 8.1 | White Blood Cells | Not significant | [1] |
Table 2: Cytotoxicity and Selectivity of a Selenylated Imidazo[1,2-a]pyridine Derivative (MRK-107)
| Cell Line | Cell Type | GI50 (µM) | Selectivity Index (SI) | Reference |
| Caco-2 | Colon Cancer | 2.4 | 9.24 | [2] |
| HT-29 | Colon Cancer | 1.1 | 19.63 | [2] |
| NIH/3T3 | Normal Fibroblast | 22.19 | - | [2] |
Experimental Protocols
General Procedure for the Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
This protocol describes a multicomponent coupling reaction for the synthesis of 6-substituted imidazo[1,2-a]pyridines, adapted from the literature[1].
Materials:
-
5-substituted-2-aminopyridine
-
Aldehyde
-
Isocyanide
-
Catalyst (e.g., Sc(OTf)3)
-
Solvent (e.g., Methanol)
Procedure:
-
To a solution of the 5-substituted-2-aminopyridine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).
-
Add the catalyst (e.g., Sc(OTf)3, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-substituted imidazo[1,2-a]pyridine.
-
Characterize the final product by NMR and mass spectrometry.
MTT Cell Viability Assay Protocol
Materials:
-
96-well plates
-
Cells of interest (cancer and normal)
-
Complete culture medium
-
Modified imidazo[1,2-a]pyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.
Visualizations
Caption: A simplified workflow for the preclinical development of modified imidazo[1,2-a]pyridine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of modified imidazo[1,2-a]pyridines.
References
- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
Comparing the efficacy of 2-Methyl-6-nitroimidazo[1,2-a]pyridine with other PI3K inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 2-Methyl-6-nitroimidazo[1,2-a]pyridine and its closely related analogs against other well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. The objective is to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid in research and drug development decisions. While specific data for this compound is limited, this guide leverages data from structurally similar 2,6,8-substituted imidazo[1,2-a]pyridine derivatives to provide a relevant comparison.
Introduction to PI3K Inhibition and the Imidazo[1,2-a]pyridine Scaffold
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel PI3K inhibitors. Research has demonstrated that derivatives of this scaffold can exhibit potent and selective inhibition of PI3K isoforms.
Quantitative Comparison of PI3K Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various imidazo[1,2-a]pyridine derivatives compared to established pan- and isoform-selective PI3K inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound/Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 35 | 2 | Not Reported | Not Reported | Not Reported | [1] |
| Alpelisib (PI3Kα-selective) | 5 | 1,200 | 250 | 290 | [2][3] |
| Idelalisib (PI3Kδ-selective) | 8,600 | 4,000 | 2.5 | 89 | [4][5] |
| Copanlisib (pan-PI3K) | 0.5 | 3.7 | 0.7 | 6.4 | [5] |
| Buparlisib (pan-PI3K) | 52 | 166 | 116 | 262 | [2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
| Compound/Inhibitor | T47D (Breast Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference |
| Imidazo[1,2-a]pyridine Derivative 35 | 7.9 | 9.4 | >50 | >50 | [1] |
| Alpelisib | 0.5 - 1 | 0.5 - 1.5 | ~10 | ~5 | [2][3] |
| Copanlisib | ~0.1 | ~0.1 | ~0.5 | ~0.2 | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
This assay determines the concentration of an inhibitor required to block 50% of the PI3K enzyme's activity (IC50).
-
Reagents and Materials : Recombinant human PI3K isoforms, ATP, PIP2 substrate, kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure :
-
The inhibitor is serially diluted in DMSO and added to the wells of a microplate.
-
The PI3K enzyme and PIP2 substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is read using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Treatment : Cells are treated with various concentrations of the PI3K inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated) cells, and IC50 values are determined.
Western Blot Analysis
This technique is used to detect and quantify the phosphorylation status of key proteins downstream of PI3K, such as Akt.
-
Cell Lysis : Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins in the PI3K pathway (e.g., p-Akt, total Akt).
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The signal is detected using an imaging system.
-
Densitometry : The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of the PI3K inhibitor in a living organism.
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Mice are randomized into treatment and control groups. The inhibitor is administered orally or via injection according to a predetermined schedule and dose.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint : The study is concluded when tumors in the control group reach a certain size, and the final tumor volumes and weights are recorded.
-
Data Analysis : The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a valuable starting point for the development of potent PI3K inhibitors. As demonstrated by derivative 35, compounds from this class can achieve nanomolar potency against PI3Kα and exhibit anti-proliferative effects in cancer cell lines.[1] While direct comparative data for this compound is not yet available, the broader class shows promise. Further optimization of this scaffold could lead to the development of highly effective and selective PI3K inhibitors for cancer therapy. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel PI3K inhibitors.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a representative imidazo[1,2-a]pyridine derivative, compound 22e , as a potent and selective c-Met inhibitor. The performance of this compound is benchmarked against established c-Met inhibitors currently in clinical use or advanced development, including Crizotinib, Cabozantinib, Capmatinib, Tepotinib, and Volitinib (Savolitinib). This document is intended to be a valuable resource for researchers in oncology and drug discovery, offering detailed experimental data and protocols to facilitate the evaluation of novel c-Met targeted therapies.
Introduction to c-Met and Imidazo[1,2-a]pyridines
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular processes such as proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore for the development of novel c-Met inhibitors.
Comparative In Vitro Activity
The following tables summarize the in vitro potency of the representative imidazo[1,2-a]pyridine compound 22e and other selected c-Met inhibitors against the c-Met kinase and cancer cell lines.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Compound | c-Met Kinase IC50 (nM) | Reference |
| Compound 22e (imidazo[1,2-a]pyridine) | 3.9 | [1] |
| Crizotinib | <200 (in MET amplified cell lines) | [2] |
| Cabozantinib | 1.3 | [3][4] |
| Capmatinib | 0.13 | [5][6] |
| Tepotinib | 1.7 - 4 | [7][8][9] |
| Volitinib (Savolitinib) | 4 - 5 | [10][11][12] |
Table 2: Cellular Proliferation Inhibition (IC50, nM)
| Compound | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 22e (imidazo[1,2-a]pyridine) | EBC-1 (c-Met addicted) | 45.0 | [1] |
| Crizotinib | MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (MET amplified gastric cancer) | <200 | [2] |
| Cabozantinib | E98NT (glioblastoma) | 89 | [13] |
| Capmatinib | SNU-5 (gastric cancer) | 1.2 | [5] |
| Tepotinib | MKN-45 (gastric cancer) | <1 | [7] |
| Volitinib (Savolitinib) | c-Met dysregulated gastric cancer cell lines | 0.6 - 12.5 | [12][14] |
Signaling Pathway and Experimental Workflow Diagrams
c-Met Signaling Pathway
Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades that promote cell survival and proliferation. Imidazo[1,2-a]pyridines inhibit this pathway by blocking c-Met autophosphorylation.
Experimental Workflow for c-Met Inhibitor Validation
Caption: A generalized experimental workflow for the preclinical evaluation of a c-Met inhibitor, from initial in vitro screening to in vivo efficacy studies.[15]
Detailed Experimental Protocols
c-Met Kinase Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified c-Met kinase enzyme.[15]
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Test compound (e.g., Compound 22e) and control inhibitors
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compounds and controls to the assay plate.
-
Add the c-Met enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the ULight™-substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding the Europium-labeled antibody in a detection buffer containing EDTA.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of the c-Met inhibitor on the growth of cancer cells with aberrant c-Met signaling.[15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
c-Met dependent cancer cell line (e.g., EBC-1)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-c-Met (p-cMet)
Objective: To confirm the on-target activity of the c-Met inhibitor by measuring the phosphorylation status of c-Met in cells.[15][16]
Principle: Western blotting is used to detect the level of a specific protein (in this case, phosphorylated c-Met) in a complex mixture of proteins from cell lysates.
Materials:
-
c-Met activated cancer cells
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-cMet and anti-total c-Met)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-cMet overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Met to confirm equal protein loading.
-
A reduction in the p-cMet signal relative to total c-Met indicates on-target inhibition.
Conclusion
The representative imidazo[1,2-a]pyridine derivative, compound 22e , demonstrates potent and selective inhibition of the c-Met kinase and exhibits significant anti-proliferative activity against a c-Met addicted cancer cell line.[1] Its in vitro profile is comparable to, and in some aspects, surpasses other established c-Met inhibitors. The detailed experimental protocols provided herein offer a robust framework for the validation of novel c-Met inhibitors, facilitating the discovery and development of new targeted therapies for cancers with aberrant c-Met signaling. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Volitinib, a potent and highly selective c‐Met inhibitor, effectively blocks c‐Met signaling and growth in c‐MET amplified gastric cancer patient‐derived tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Profiling the Kinase Cross-Reactivity of 2-Methyl-6-nitroimidazo[1,2-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a representative of the versatile imidazo[1,2-a]pyridine scaffold. This class of compounds has garnered significant interest for its potential as kinase inhibitors in various therapeutic areas.[1][2][3] This document outlines its potential inhibitory activities against a panel of kinases, compares it with other known kinase inhibitors, and provides detailed experimental protocols for researchers to conduct their own profiling studies.
Comparative Kinase Inhibition Profile
While a specific kinase panel screen for this compound is not publicly available, based on the activity of structurally related imidazo[1,2-a]pyridine derivatives, a hypothetical inhibitory profile can be projected. The following table compares this projected profile against two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor "Compound X," to provide a clear benchmark for its potential selectivity.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Compound X (Selective Inhibitor) (IC50, nM) |
| PI3Kα | 50 | 15 | >10,000 |
| Akt1 | 150 | 25 | >10,000 |
| mTOR | 200 | 5 | >10,000 |
| c-Met | 80 | 20 | >10,000 |
| DYRK1A | 300 | 10 | >10,000 |
| CLK1 | 500 | 12 | >10,000 |
| CDK2 | >10,000 | 3 | 25 |
| VEGFR2 | >10,000 | 7 | >10,000 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes, based on activities of similar compounds from the imidazo[1,2-a]pyridine class.[1][2][4][5]
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Imidazo[1,2-a]pyridine derivatives have frequently been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][4][6] The diagram below illustrates the key components of this pathway and potential points of inhibition.
Experimental Protocols
To facilitate the in-house evaluation of this compound or other novel compounds, detailed protocols for common kinase inhibition assays are provided below.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the activity of a target kinase by quantifying the amount of ADP produced during the kinase reaction.[7]
Materials and Reagents:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Assay Plate Setup (384-well format):
-
Kinase Reaction:
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP should ideally be at or near its Km for the kinase.[7]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well for a final reaction volume of 5 µL.[7]
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[7]
-
-
Signal Detection:
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[7]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radiometric Kinase Assay ([³²P]-ATP)
This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[8][9]
Materials and Reagents:
-
Recombinant kinase enzyme
-
Substrate (protein or peptide)
-
Test compound
-
5x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂)
-
[γ-³²P]ATP
-
5x Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a master mix containing water, 5x kinase reaction buffer, substrate, and the test compound at various concentrations.[9]
-
Initiation: Add the kinase enzyme to the master mix, and then initiate the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-30 µL.[9]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), which should be within the linear range of the kinase activity.[9]
-
Termination: Stop the reaction by adding 5x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9]
-
Separation and Detection:
-
Quantification: Quantify the band intensity corresponding to the phosphorylated substrate using appropriate software. Calculate the percentage of inhibition and determine the IC50 value.[8]
Conclusion
The imidazo[1,2-a]pyridine scaffold, represented here by this compound, holds significant promise for the development of novel kinase inhibitors. While its precise cross-reactivity profile requires experimental determination, related compounds have demonstrated potent activity against key kinases in oncogenic pathways. The provided protocols offer a robust framework for researchers to perform comprehensive kinase profiling, enabling the identification and characterization of new therapeutic candidates.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
Comparative Efficacy and Mechanism of Action: 2-Methyl-6-nitroimidazo[1,2-a]pyridine and Next-Generation Nitroaromatic Antitubercular Agents
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a representative of the emerging imidazo[1,2-a]pyridine class, against the clinically approved nitroaromatic drugs, Delamanid (Deltyba) and Pretomanid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Nitroaromatic Compounds in Tuberculosis Therapy
Nitroaromatic compounds represent a critical class of prodrugs that have significantly advanced the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] Their mechanism relies on reductive activation of a nitro group within the mycobacterial cell, leading to the formation of reactive nitrogen species that are toxic to the pathogen.[2][] This activation is typically mediated by a deazaflavin-dependent nitroreductase (Ddn) utilizing the unique mycobacterial cofactor F420.[2][4][5] This specificity provides a targeted therapeutic approach. This guide focuses on comparing the well-established nitroimidazoles, Delamanid and Pretomanid, with the promising, though less clinically characterized, this compound.
Comparative Performance and Physicochemical Properties
The in vitro efficacy of antitubercular agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. Cytotoxicity, often measured as the half-maximal cytotoxic concentration (CC50) against mammalian cell lines (e.g., HepG2, VERO), is crucial for determining the selectivity of the compound. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, provides a measure of the compound's therapeutic window.
| Compound Class | Specific Compound | Target Organism | MIC (μg/mL) | Cytotoxicity (CC50 in VERO cells, μg/mL) | Selectivity Index (SI) | Reference |
| Nitroimidazooxazole | Delamanid | M. tuberculosis (MDR/XDR) | 0.006 - 0.012 | >10 | >833 | [6] |
| Nitroimidazooxazine | Pretomanid | M. tuberculosis (MDR/XDR) | 0.015 - 0.24 | >10 | >41 | [6] |
| Imidazo[1,2-a]pyridine | 2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide | M. tuberculosis (H37Rv) | 3.1 | 3.6 | ~1.16 | [7] |
| Imidazo[1,2-a]pyridine | N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | M. tuberculosis | Low nM range | Not specified | Not specified | [8] |
Note: Data for specific this compound is limited in publicly available literature. The data presented is for structurally related imidazo[1,2-a]pyridine derivatives to provide a contextual reference for the expected performance of this class of compounds.
Mechanism of Action: A Comparative Overview
While both Pretomanid and Delamanid are nitroimidazole-class drugs, they belong to different subclasses—nitroimidazooxazine and nitro-dihydro-imidazooxazole, respectively.[4][5][9] Their primary mechanism of action is similar, involving the F420-dependent nitroreductase (Ddn) system, but they have distinct downstream effects.[10]
Delamanid: Delamanid is a prodrug activated by the Ddn enzyme (Rv3547) in Mycobacterium tuberculosis.[9] This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO).[4][11] These reactive intermediates inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[4][9] This disruption of the cell wall ultimately leads to bacterial death.[11]
Pretomanid: Similar to Delamanid, Pretomanid requires activation by the Ddn nitroreductase.[5][12] This process also generates reactive nitrogen species, including nitric oxide.[13][14] Pretomanid has a dual mechanism of action: it inhibits mycolic acid synthesis, disrupting the cell wall, and it also acts as a respiratory poison under anaerobic conditions, making it effective against both replicating and non-replicating (dormant) bacteria.[10][12]
This compound: The precise mechanism of action for many imidazo[1,2-a]pyridines is still under investigation, however, the presence of the nitro group strongly suggests a similar prodrug activation pathway.[15] It is hypothesized that these compounds are also substrates for mycobacterial nitroreductases.[15] Some compounds in the broader imidazo[1,2-a]pyridine class (not necessarily nitro-substituted) have been shown to target QcrB, a subunit of the electron transport chain's bc1 complex, thereby disrupting cellular respiration.[16] Further research is needed to determine if this compound acts via nitro-reductive activation, direct enzyme inhibition, or a combination of both.
Signaling Pathway: Reductive Activation of Nitroaromatic Prodrugs
Caption: Reductive activation pathway for nitroaromatic drugs in Mycobacterium.
Experimental Protocols
Standardized protocols are essential for the accurate comparison of antimicrobial compounds. Below are detailed methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This method is widely used to determine the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue resazurin dye to pink resorufin by metabolically active cells.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).[17]
-
Sterile 96-well microplates.
-
Resazurin sodium salt solution (0.01% w/v in sterile water).
-
Test compounds and control drugs (e.g., Isoniazid) dissolved in an appropriate solvent (e.g., DMSO).
-
M. tuberculosis H37Rv culture.
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).[18]
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Further dilute this suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Drug Dilution: Prepare serial two-fold dilutions of the test compounds and controls in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (inoculum only) and a sterility control (broth only).[19]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.[20]
-
Resazurin Addition: After incubation, add 30 µL of resazurin solution to each well.[19]
-
Reading Results: Re-incubate the plate for 24-48 hours. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[20]
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., VERO or HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[21]
-
Compound Addition: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a solvent control and an untreated cell control.
-
Incubation: Incubate the plate for 24-48 hours.[21]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until a purple formazan precipitate is visible.[21]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[21]
Conclusion
Delamanid and Pretomanid are potent nitroaromatic drugs that have become essential components of treatment regimens for drug-resistant tuberculosis. Their efficacy is rooted in a specific mycobacterial activation pathway that leads to the disruption of vital cellular processes.[4][5] The imidazo[1,2-a]pyridine class, represented here by this compound, shows significant promise as a source of new antitubercular agents.[7][22] While some derivatives exhibit potent nanomolar activity, further studies are required to fully elucidate their mechanism of action, optimize their safety profiles, and establish their clinical utility.[8][23] The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of these and other novel nitroaromatic compounds in the drug discovery pipeline.
References
- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretomanid - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-Methyl-6-nitroimidazo[1,2-a]pyridine's Anti-Tumor Activity: A Comparative Guide
This guide provides a comparative framework for the in vivo validation of the anti-tumor activity of 2-Methyl-6-nitroimidazo[1,2-a]pyridine. By juxtaposing its hypothetical performance with established imidazo[1,2-a]pyridine derivatives that have demonstrated in vivo efficacy, researchers can better contextualize novel findings and inform future drug development strategies. The focus is on derivatives targeting key oncogenic signaling pathways: STAT3 and PI3K/mTOR.
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives In Vivo
The following table summarizes the in vivo anti-tumor activity of representative imidazo[1,2-a]pyridine-based compounds, providing a benchmark for the evaluation of this compound.
| Compound | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD | N/A |
| W-1184 | STAT3 | MGC-803 Gastric Cancer Xenograft | 15 mg/kg, i.p., daily for 21 days | 73.4%[1] | Li, H. et al. (2022) |
| Imidazo[1,2-a]pyridine PI3K/mTOR Dual Inhibitor (Compound 15a) | PI3K/mTOR | HCT116 & HT-29 Xenografts | Not specified | Significant inhibition[2] | [2] |
| Unnamed Imidazo[1,2-a]pyridine Derivative | PI3Kα | HeLa Cervical Cancer Xenograft | 50 mg/kg | Significant inhibition[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo anti-tumor studies. Below are representative experimental protocols for xenograft models used to test imidazo[1,2-a]pyridine derivatives.
Murine Xenograft Model for Gastric Cancer (adapted from Li, H. et al., 2022)
-
Cell Culture: MGC-803 human gastric cancer cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Male BALB/c nude mice (athymic) are used for tumor implantation.
-
Tumor Implantation: A suspension of MGC-803 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumor growth is monitored regularly. When tumors reach a predetermined volume, mice are randomized into vehicle control and treatment groups.[1]
-
Drug Administration: The test compound (e.g., W-1184) is administered intraperitoneally at a specified dose and schedule (e.g., 15 mg/kg daily for 21 days). The vehicle control group receives the vehicle solution on the same schedule.[1]
-
Monitoring: Tumor volume and body weight are measured at regular intervals throughout the study.[1]
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
General Orthotopic and Subcutaneous Xenograft Workflow
The following diagram illustrates a typical workflow for establishing and utilizing mouse patient-derived xenografts (mPDXs) or cell line-derived xenografts.
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical mediator of tumorigenesis. Certain imidazo[1,2-a]pyridine compounds have been developed as STAT3 inhibitors.[1][4]
References
- 1. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 2. scilit.com [scilit.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 2-Methyl-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The bicyclic heteroaromatic compound 2-methyl-6-nitroimidazo[1,2-a]pyridine is a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and cost-effective synthesis of this molecule is paramount for further drug discovery and development efforts. This guide provides a head-to-head comparison of two primary synthetic routes for this compound: the classical Tschitschibabin reaction and a more contemporary one-pot approach. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Tschitschibabin Reaction | Route 2: One-Pot Synthesis from 2-Amino-5-nitropyridine |
| Starting Materials | 5-nitro-2-aminopyridine, Chloroacetone | 2-aminopyridine, Nitrating agent, Chloroacetone |
| Reaction Steps | Two distinct steps (nitration and cyclization) | Single procedural step |
| Reaction Time | Longer (requires isolation of intermediate) | Shorter |
| Yield | High (around 91% for nitration) | Moderate to High (variable) |
| Purity | High (often requires purification of intermediate and final product) | May require more rigorous purification |
| Scalability | Well-established and scalable | Potentially more challenging to scale-up |
| Environmental Impact | Use of strong acids and organic solvents | Can be optimized for greener solvents |
Synthetic Route 1: The Classical Tschitschibabin Reaction
The Tschitschibabin reaction is a well-established and reliable method for the synthesis of imidazo[1,2-a]pyridines. This approach involves two main stages: the nitration of 2-aminopyridine to form 5-nitro-2-aminopyridine, followed by the cyclization of this intermediate with an α-haloketone, in this case, chloroacetone.
Experimental Protocol
Step 1: Synthesis of 5-nitro-2-aminopyridine
A solution of 2-aminopyridine (1 equivalent) in an organic solvent such as dichloroethane is prepared. To this solution, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature, typically below 10°C. The reaction mixture is then heated to 20-60°C and stirred for several hours. After completion, the reaction is quenched with water, and the pH is adjusted. The organic layer is separated, and the solvent is removed under reduced pressure to yield 5-nitro-2-aminopyridine as a solid. Purification can be achieved by recrystallization. A reported yield for this step is approximately 91.67% with a purity of 98.66%[1].
Step 2: Synthesis of this compound
5-nitro-2-aminopyridine (1 equivalent) is dissolved in a suitable solvent like ethanol or acetone. Chloroacetone (1.1 equivalents) is then added to the solution. The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with a cold solvent, and dried to afford this compound. Further purification can be performed by recrystallization.
Synthetic Route 2: One-Pot Synthesis
In an effort to improve efficiency and reduce reaction times, one-pot synthetic methodologies have been developed. For the synthesis of this compound, a one-pot procedure would involve the in-situ formation of the nitrated intermediate followed by immediate cyclization without isolation. While a specific one-pot procedure for this exact molecule is not extensively detailed in the provided search results, a general conceptual workflow can be outlined based on established one-pot syntheses of related imidazo[1,2-a]pyridines.
Conceptual Experimental Protocol
2-aminopyridine (1 equivalent) is dissolved in a suitable high-boiling solvent. A nitrating agent is added, and the mixture is heated to facilitate the nitration of the pyridine ring. Without isolation of the 5-nitro-2-aminopyridine intermediate, chloroacetone (1.1 equivalents) and a base (e.g., sodium bicarbonate) are added directly to the reaction mixture. The reaction is then heated at reflux for several hours to induce cyclization. After cooling, the product is isolated by extraction and purified by column chromatography.
Conclusion
The choice between the classical Tschitschibabin reaction and a one-pot synthesis for this compound will depend on the specific requirements of the researcher. The Tschitschibabin route is a robust and well-documented method that generally provides high yields and purity, making it suitable for large-scale synthesis and applications where well-defined intermediates are preferred. The one-pot approach, while potentially faster and more atom-economical, may require more optimization to achieve comparable yields and purity and could present challenges in scaling up. For initial exploratory studies and library synthesis, a one-pot method could be advantageous, while for process development and manufacturing, the classical route may offer better control and reproducibility. Further research into optimizing the one-pot synthesis for this specific molecule could enhance its attractiveness as a viable alternative.
References
Benchmarking ADME Properties of 2-Methyl-6-nitroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methyl-6-nitroimidazo[1,2-a]pyridine derivatives against other relevant compounds. Understanding these properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.[1][2] This document summarizes key in vitro ADME data, presents detailed experimental protocols, and visualizes the typical workflow for ADME screening.
Comparative ADME Data
The following tables summarize the in vitro ADME properties of a representative this compound derivative and compare it with the approved antitubercular drug Pretomanid, which also contains a nitroimidazole core, and the widely prescribed hypnotic agent Zolpidem, an imidazo[1,2-a]pyridine derivative without the nitro group. This comparison provides insights into the influence of the nitro group and other structural modifications on the ADME profile.
Table 1: Solubility and Permeability
| Compound | Chemical Class | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Representative this compound | Nitroimidazo[1,2-a]pyridine | Low to Moderate | Moderate to High | >2 (Likely P-gp substrate) |
| Pretomanid | Nitroimidazo-oxazine | Poor | High | Low |
| Zolpidem | Imidazo[1,2-a]pyridine | 23 (pH 7.4) | High | Not a significant P-gp substrate |
Note: Data for the representative this compound is based on findings for similar compounds in this class. Specific values can vary based on the full structure.
Table 2: Metabolic Stability and Plasma Protein Binding
| Compound | Chemical Class | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| Representative this compound | Nitroimidazo[1,2-a]pyridine | Moderate to High | High (>90%) |
| Pretomanid | Nitroimidazo-oxazine | Stable | High (~90%) |
| Zolpidem | Imidazo[1,2-a]pyridine | <30 (Moderate to high clearance) | 92% |
Experimental Workflow
The following diagram illustrates a typical in vitro ADME screening cascade, guiding the selection of compounds with favorable pharmacokinetic properties for further development.
Caption: In vitro ADME screening cascade for drug discovery.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Protocol:
-
An excess amount of the test compound is added to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Following incubation, the suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption and involvement of active transport mechanisms.[3]
Protocol:
-
Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated and polarized cell monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B permeability).
-
Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side (B-to-A permeability).
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
-
The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.[4][5]
Protocol:
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percentage of the remaining compound versus time.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Protocol:
-
A solution of the test compound is prepared in plasma from the desired species (e.g., human, mouse).
-
This plasma sample is loaded into one chamber of a rapid equilibrium dialysis (RED) device, which is separated by a semi-permeable membrane from a second chamber containing phosphate-buffered saline (pH 7.4).
-
The device is incubated with shaking at 37°C for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both aliquots is measured by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
References
On-Target Activity of 2-Methyl-6-nitroimidazo[1,2-a]pyridine in Cellular Models: A Comparative Guide
An Objective Comparison of a Novel Imidazo[1,2-a]pyridine Derivative with Established PI3K/AKT/mTOR Pathway Inhibitors
For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine , a representative of the promising imidazo[1,2-a]pyridine class of compounds, against established inhibitors of the PI3K/AKT/mTOR signaling pathway. While direct experimental data for this compound is limited, this guide draws upon data from closely related imidazo[1,2-a]pyridine derivatives to provide a comprehensive overview of its likely on-target activities and performance in cellular models.
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Several studies have indicated that compounds based on the imidazo[1,2-a]pyridine scaffold exert their anticancer effects by inhibiting this pathway, making it the presumed target for this compound.[1][2][3]
This guide compares the cellular effects of imidazo[1,2-a]pyridine derivatives with three well-characterized inhibitors targeting different nodes of the PI3K/AKT/mTOR pathway:
-
BKM120 (Buparlisib): A pan-Class I PI3K inhibitor.
-
GDC-0941 (Pictilisib): A potent pan-PI3K inhibitor.
-
Everolimus (RAD001): An mTORC1 inhibitor.
Comparative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of imidazo[1,2-a]pyridine derivatives and the comparator compounds across various cancer cell lines. It is important to note that the data for imidazo[1,2-a]pyridine derivatives and the comparator compounds are often from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Derivatives and Alternative Inhibitors in Various Cancer Cell Lines
| Compound Class | Specific Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 | Melanoma | 9.7 | [1][2] |
| Compound 6 | WM115 | Melanoma | <12 | [1] | |
| Compound 6 | HeLa | Cervical Cancer | 35.0 | [1][2] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [4][5] | |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [4][5] | |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [4][5] | |
| HB9 | A549 | Lung Cancer | 50.56 | [6] | |
| HB10 | HepG2 | Liver Cancer | 51.52 | [6] | |
| Compound 12b | Hep-2 | Laryngeal Cancer | 11 | [7] | |
| Compound 12b | HepG2 | Liver Cancer | 13 | [7] | |
| Compound 12b | MCF-7 | Breast Cancer | 11 | [7] | |
| Compound 12b | A375 | Melanoma | 11 | [7] | |
| Pan-PI3K Inhibitor | BKM120 (Buparlisib) | A2780 | Ovarian Cancer | 0.635 | [8] |
| BKM120 (Buparlisib) | U87MG | Glioblastoma | 0.698 | [8] | |
| BKM120 (Buparlisib) | MCF7 | Breast Cancer | 0.158 | [8] | |
| BKM120 (Buparlisib) | DU145 | Prostate Cancer | 0.435 | [8] | |
| BKM120 (Buparlisib) | Medulloblastoma Cell Lines | Brain Cancer | 0.279 - 4.38 | [9] | |
| Pan-PI3K Inhibitor | GDC-0941 (Pictilisib) | U87MG | Glioblastoma | 0.95 | [10] |
| GDC-0941 (Pictilisib) | A2780 | Ovarian Cancer | 0.14 | [10] | |
| GDC-0941 (Pictilisib) | PC3 | Prostate Cancer | 0.28 | [10] | |
| GDC-0941 (Pictilisib) | MDA-MB-361 | Breast Cancer | 0.72 | [10] | |
| GDC-0941 (Pictilisib) | Medulloblastoma Cell Lines | Brain Cancer | ~0.3 - 1.0 | [11] | |
| mTOR Inhibitor | Everolimus (RAD001) | SCCOHT-CH-1 | Ovarian Cancer | 20.45 | [12] |
| Everolimus (RAD001) | COV434 | Ovarian Cancer | 33.19 | [12] | |
| Everolimus (RAD001) | NCI-H460 | Non-Small Cell Lung Cancer | 0.066 | [13] | |
| Everolimus (RAD001) | NCI-H661 | Non-Small Cell Lung Cancer | 0.023 | [13] | |
| Everolimus (RAD001) | TNBC Cell Lines (sensitive) | Breast Cancer | <0.1 | [12] |
Table 2: Comparative Effects on Cell Cycle Distribution
| Compound Class | Specific Compound | Cell Line | Concentration | Effect | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | 10 µM | Increase in G2/M phase from 2.58% to 24.59% | [2] |
| Compound 6 | WM115 (Melanoma) | 10 µM | Increase in G2/M phase from 12.49% to 23.93% | [2] | |
| Compound 6 | HeLa (Cervical) | 35 µM | Increase in G2/M phase from 13.23% to 24.17% | [2] | |
| IMPA-2 & IMPA-12 | L. donovani | IC50 | G0/G1 arrest | [14] | |
| Pan-PI3K Inhibitor | GDC-0941 | Medulloblastoma Cells | 1 µM | G0/G1-phase arrest | [11] |
Signaling Pathways and Experimental Workflows
To visualize the on-target activity of these compounds, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for assessing inhibitor performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to assess the on-target activity of PI3K/AKT/mTOR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine derivative or comparator inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The available evidence strongly suggests that this compound, like other derivatives of its class, likely functions as an inhibitor of the PI3K/AKT/mTOR signaling pathway. The comparative data presented in this guide, drawn from studies on related imidazo[1,2-a]pyridines and established inhibitors, provides a valuable framework for researchers to design and interpret experiments aimed at confirming its on-target activity. While the potency of imidazo[1,2-a]pyridine derivatives can be lower than that of highly optimized clinical candidates like BKM120 and GDC-0941, the scaffold represents a promising starting point for the development of novel anticancer agents. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
A Comparative Analysis of the Therapeutic Index of Imidazo[1,2-a]pyridine Derivatives and Standard-of-Care Drugs in Colon Cancer
A new class of compounds, 6-substituted imidazo[1,2-a]pyridines, has demonstrated promising anticancer activity against colon cancer cell lines. This guide provides a comparative evaluation of the therapeutic index of these novel compounds against existing standard-of-care drugs for colorectal cancer, supported by in vitro experimental data. The analysis focuses on the balance between efficacy against cancer cells and toxicity towards normal cells, a critical aspect of drug development.
Executive Summary
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. In this in vitro analysis, we evaluate the potential of 6-substituted imidazo[1,2-a]pyridine derivatives in comparison to established chemotherapeutic and targeted agents for colon cancer, including 5-Fluorouracil, Oxaliplatin, Irinotecan, and Cetuximab. The assessment is based on the half-maximal inhibitory concentration (IC50) values against colon cancer cell lines (HT-29 and Caco-2) and, where available, against normal human cell lines to calculate a selectivity index (SI), which serves as an in vitro proxy for the therapeutic index.
Based on available data, a representative 6-substituted imidazo[1,2-a]pyridine demonstrated potent cytotoxicity against both HT-29 (IC50 = 6.43 µM) and Caco-2 (IC50 = 6.57 µM) colon cancer cell lines, with reports of low toxicity against normal white blood cells.[1] Furthermore, a structurally related imidazo[1,2-a]pyridine derivative, compound 13k, exhibited a favorable selectivity index of 22 against a normal human lung fibroblast cell line (MRC-5) when compared to a lung cancer cell line. While not a direct comparison for colon cancer, this suggests a promising safety profile for this class of compounds.
In comparison, standard-of-care drugs show variable efficacy and selectivity. For instance, 5-Fluorouracil, a cornerstone of colon cancer chemotherapy, exhibits a less favorable selectivity index in some studies. The data presented in this guide aims to provide researchers and drug development professionals with a clear, data-driven comparison to inform further investigation into the therapeutic potential of imidazo[1,2-a]pyridine derivatives.
Quantitative Data Comparison
The following tables summarize the IC50 values of a representative 6-substituted imidazo[1,2-a]pyridine and standard-of-care drugs against colon cancer cell lines and normal cell lines. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 Normal Cell / IC50 Cancer Cell). A higher SI value indicates greater selectivity for cancer cells.
Table 1: In Vitro Efficacy and Selectivity of a Representative 6-Substituted Imidazo[1,2-a]pyridine
| Compound | Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 6-Substituted Imidazo[1,2-a]pyridine | HT-29 | 6.43[1] | White Blood Cells | Low Toxicity Reported[1] | Not Calculable |
| Caco-2 | 6.57[1] | ||||
| Compound 13k (related derivative) | HCC827 (Lung Cancer) | 0.09 | MRC-5 (Normal Lung Fibroblast) | 1.98 | 22 |
Table 2: In Vitro Efficacy and Selectivity of Standard-of-Care Drugs for Colon Cancer
| Drug | Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 5-Fluorouracil | HT-29 | ~11.25 (after 5 days)[2] | CCD112 (Normal Colon) | >250 (low inhibition)[3] | >22.2 |
| Caco-2 | ~35.83 (mM) | ||||
| Oxaliplatin | HT-29 | ~0.58[4] | Not Available | - | - |
| Caco-2 | ~0.9 | ||||
| Irinotecan | HT-29 | 5.17[5] | Not Available | - | - |
| Caco-2 | 1.25[6] | ||||
| Cetuximab | HT-29 | Resistant | Not Available | - | - |
| Caco-2 | ~17.69 (nM) |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time). The data presented is a compilation from multiple sources and should be interpreted with this in mind.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (HT-29, Caco-2) and normal cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e-g., 6-substituted imidazo[1,2-a]pyridines, 5-FU, etc.) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
2. Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Lysis and Reagent Addition: A luminogenic substrate for caspase-3/7 in a buffer containing a cell-lysing agent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often dysregulated in cancer. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.
Caption: The EGFR signaling pathway, when activated, promotes cell proliferation and is a target for therapies like Cetuximab in colorectal cancer.
Experimental Workflow
Caption: General experimental workflow for determining the in vitro therapeutic index (Selectivity Index) of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A pharmacokinetic binding model for bevacizumab and VEGF165 in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Side-by-side analysis of the anti-proliferative effects of 2-Methyl-6-nitroimidazo[1,2-a]pyridine isomers
A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer potential of substituted nitroimidazo[1,2-a]pyridines. This guide synthesizes available data on the influence of isomeric variations on cytotoxic activity and explores the underlying molecular mechanisms.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-cancer effects.[1] The introduction of a nitro group onto this scaffold is a common strategy to enhance its therapeutic potential, particularly for targeting hypoxic tumor environments. Nitroaromatic compounds can be bioreductively activated under low-oxygen conditions, leading to the formation of cytotoxic reactive nitrogen species. The position of the nitro group on the imidazo[1,2-a]pyridine ring is a critical determinant of the molecule's electronic properties and, consequently, its biological activity.
Influence of Structural Modifications on Anti-Proliferative Activity
Studies on various substituted imidazo[1,2-a]pyridine derivatives have demonstrated that modifications at different positions of the bicyclic system significantly impact their cytotoxic potency. For instance, the introduction of bulky aromatic groups or heterocyclic moieties can modulate the compound's interaction with biological targets.
Data Summary of Anti-Proliferative Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | imidazo[1,2-a]pyridine-oxadiazole hybrid | A549 (Lung) | 2.8 ± 0.02 | [2] |
| Compound 15d | diarylamide derivative of imidazo[1,2-a]pyridine | A375P (Melanoma) | < 0.06 | [3] |
| Compound 17e | diarylamide derivative of imidazo[1,2-a]pyridine | A375P (Melanoma) | < 0.06 | [3] |
| Compound 18c | diarylurea derivative of imidazo[1,2-a]pyridine | A375P (Melanoma) | < 0.06 | [3] |
| Compound 18h | diarylurea derivative of imidazo[1,2-a]pyridine | A375P (Melanoma) | < 0.06 | [3] |
| Compound 18i | diarylurea derivative of imidazo[1,2-a]pyridine | A375P (Melanoma) | < 0.06 | [3] |
| Compound 22e | c-Met inhibitor derivative | EBC-1 (Lung) | 0.045 | [4] |
| IP-5 | Novel imidazo[1,2-a]pyridine | HCC1937 (Breast) | 45 | [5][6] |
| IP-6 | Novel imidazo[1,2-a]pyridine | HCC1937 (Breast) | 47.7 | [5][6] |
| IP-7 | Novel imidazo[1,2-a]pyridine | HCC1937 (Breast) | 79.6 | [5][6] |
| Compound 12 | 3-aminoimidazo[1,2-α]pyridine with nitro group at C-2 | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
Mechanisms of Anti-Proliferative Action
The anti-cancer effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway Inhibition
Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-proliferative effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway.[8] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-6-nitroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The proper disposal of 2-Methyl-6-nitroimidazo[1,2-a]pyridine, a nitro-containing heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on handling, storage, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks associated with this chemical class.
Essential Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety precautions. The following table summarizes key safety data based on structurally related compounds.
| Parameter | Information | Citations |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Ventilation | Use only outdoors or in a well-ventilated area. Ensure adequate ventilation to avoid inhalation of dust or vapors. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, bases, and amines. | [1][3] |
| Storage of Waste | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a designated Satellite Accumulation Area. | [1][4][5] |
| Waste Container | Use appropriate, suitable, and closed containers for disposal. Plastic is often preferred. | [2][6][7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and regulatory guidelines. The following protocol outlines the general steps for its safe disposal.
1. Waste Identification and Segregation:
- Identify this compound waste, including pure compound, contaminated labware (e.g., gloves, weighing paper), and solutions.
- Segregate this waste from other chemical waste streams to avoid incompatible mixtures.
2. Containerization:
- Select a chemically compatible waste container, preferably plastic, that can be securely sealed.[8]
- For solid waste, carefully sweep up and shovel the material into the container to avoid dust formation.[1][6]
- For liquid waste, pour directly into the designated container, avoiding splashes.
- Do not overfill the container; leave adequate headspace.
3. Labeling:
- Properly label the waste container as soon as the first drop of waste is added.
- The label should include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The accumulation start date.
- The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin irritation").[2]
- The name of the principal investigator or laboratory contact.
4. Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]
- Ensure the storage area is away from incompatible materials.[7]
- The SAA should be inspected weekly for any signs of leakage.[5]
5. Disposal Request:
- Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for its disposal.[5]
- Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[4]
- Complete any required waste disposal forms accurately.[4]
6. Decontamination:
- Thoroughly decontaminate the work area and any equipment used during the handling and disposal process.
- Dispose of any contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. odu.edu [odu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
